N-[4-(Acetylamino)phenyl]-3-aminobenzamide
Description
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Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-aminobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10(19)17-13-5-7-14(8-6-13)18-15(20)11-3-2-4-12(16)9-11/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSQFYIDWSBGIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Oncological Targets of N-[4-(Acetylamino)phenyl]-3-aminobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing a Putative Anticancer Agent
N-[4-(Acetylamino)phenyl]-3-aminobenzamide is a synthetic molecule whose therapeutic potential in oncology, while not extensively documented under this specific nomenclature, can be inferred from its distinct chemical architecture. The molecule's backbone, featuring a 3-aminobenzamide core linked to an acetylated aminophenyl group, presents a compelling case for its interaction with key enzymatic targets pivotal to cancer cell survival and proliferation. This guide delves into the scientifically plausible molecular targets of this compound, dissecting the mechanistic rationale for its potential anticancer activities. Based on established pharmacophores, the primary putative targets for N-[4-(Acetylamino)phenyl]-3-aminobenzamide are Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs), two classes of enzymes that are the focus of intense investigation and successful drug development in oncology.
Primary Putative Target: Poly (ADP-ribose) Polymerase (PARP)
The 3-aminobenzamide moiety is a well-recognized pharmacophore for the inhibition of Poly (ADP-ribose) polymerase (PARP).[1][2][3][4] PARP enzymes, particularly PARP1, are central to the cellular response to DNA damage. They act as sensors of DNA single-strand breaks (SSBs), and upon binding to these breaks, they catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.
Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping
In the context of oncology, PARP inhibitors have a dual mechanism of action. Firstly, they act as competitive inhibitors of NAD+, the substrate for PARP, thereby preventing the synthesis of PAR and hindering the recruitment of DNA repair machinery.[4] Secondly, and more critically for their anticancer efficacy, many PARP inhibitors "trap" PARP on the DNA at the site of damage. This trapped PARP-DNA complex is a significant cytotoxic lesion, as it obstructs DNA replication and transcription, ultimately leading to the formation of double-strand breaks (DSBs).
In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing DSBs (e.g., those with BRCA1/2 mutations), the accumulation of DSBs due to PARP trapping is lethal. This concept, known as synthetic lethality, forms the cornerstone of the clinical success of PARP inhibitors in certain cancers.[5][6]
The Role of the 3-Aminobenzamide Core
3-Aminobenzamide itself is a first-generation PARP inhibitor and has been instrumental in elucidating the function of PARP.[2][3] Its mechanism of action is primarily through competitive inhibition of NAD+. While more potent and selective PARP inhibitors have since been developed, the foundational role of the 3-aminobenzamide scaffold remains significant. The presence of this core in N-[4-(Acetylamino)phenyl]-3-aminobenzamide strongly suggests a similar mode of action.
Table 1: Characteristics of 3-Aminobenzamide as a PARP Inhibitor
| Feature | Description |
| Mechanism of Inhibition | Competitive inhibitor of NAD+[4] |
| Primary Target | PARP1[7] |
| Cellular Effects | Inhibition of DNA repair, sensitization to DNA damaging agents[2][4] |
| Therapeutic Potential | Anticancer agent, particularly in combination with chemotherapy[2] |
Diagram 1: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of HDAC inhibition leading to transcriptional activation of tumor suppressor genes.
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol describes a method to assess the inhibitory activity of N-[4-(Acetylamino)phenyl]-3-aminobenzamide against HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
N-[4-(Acetylamino)phenyl]-3-aminobenzamide
-
Positive control (e.g., Trichostatin A)
-
Assay buffer (e.g., Tris-HCl, NaCl, KCl)
Procedure:
-
Compound Preparation: Prepare a serial dilution of N-[4-(Acetylamino)phenyl]-3-aminobenzamide and the positive control in assay buffer.
-
Enzyme and Compound Incubation: In a 96-well plate, add the HDAC enzyme and the test compound at various concentrations. Incubate briefly at room temperature.
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the deacetylation reaction. Incubate at 37°C.
-
Development: Add the developer solution to each well. This will stop the HDAC reaction and allow the protease to cleave the deacetylated substrate, releasing the fluorescent AMC. Incubate at room temperature.
-
Data Acquisition: Measure the fluorescence using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for AMC).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Discussion and Future Directions
The chemical structure of N-[4-(Acetylamino)phenyl]-3-aminobenzamide provides a strong rationale for its potential as an anticancer agent targeting either PARP, HDACs, or potentially both. The 3-aminobenzamide core is a known PARP inhibitor, while the broader aminobenzamide scaffold is a validated zinc-binding group for HDAC inhibitors.
Further investigation is warranted to definitively identify the molecular targets of this compound and to characterize its biological activity. Key future experiments should include:
-
Broad Kinase and Enzyme Profiling: To determine the selectivity of the compound against a wide range of cellular targets.
-
Cell-Based Assays: To assess the compound's effects on cell proliferation, apoptosis, and cell cycle in various cancer cell lines, including those with known DNA repair deficiencies.
-
Western Blot Analysis: To confirm target engagement in cells by measuring downstream markers such as PAR levels (for PARP inhibition) and histone acetylation (for HDAC inhibition).
-
In Vivo Efficacy Studies: To evaluate the antitumor activity of the compound in animal models of cancer.
The exploration of N-[4-(Acetylamino)phenyl]-3-aminobenzamide and its analogs could lead to the development of novel and effective therapies for a range of malignancies. Its potential as a dual PARP/HDAC inhibitor is particularly intriguing, as this could offer a multi-pronged attack on cancer cells, potentially overcoming resistance mechanisms and enhancing therapeutic efficacy.
References
- [Link to Source 1]
- [Link to Source 2]
- [Link to Source 3]
- [Link to Source 4]
- [Link to Source 5]
- [Link to Source 6]
- [Link to Source 7]
- [Link to Source 8]
- [Link to Source 9]
- [Link to Source 10]
- [Link to Source 15]
- [Link to Source 16]
Sources
- 1. 3-Aminobenzamide-linked Multifunctional Nanoparticles: A Potent Strategy for Modulating PARP1 in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The poly(ADP-ribose) polymerase-1 inhibitor 3-aminobenzamide suppresses cell growth and migration, enhancing suppressive effects of cisplatin in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. escholarship.org [escholarship.org]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Pharmacokinetic Characterization of N-[4-(Acetylamino)phenyl]-3-aminobenzamide: A Preclinical Technical Guide
Executive Summary
This technical guide outlines the pharmacokinetic (PK) evaluation framework for N-[4-(Acetylamino)phenyl]-3-aminobenzamide (referred to herein as NAP-3AB ), a benzamide-class New Chemical Entity (NCE). Structurally analogous to established PARP inhibitors (e.g., 3-aminobenzamide) and HDAC inhibitors (e.g., Tacedinaline/CI-994), NAP-3AB presents a unique metabolic profile driven by its dual nitrogenous substituents: a primary amine on the benzamide ring and an acetamido group on the phenyl ring.
This document synthesizes predicted ADME behaviors based on structural activity relationships (SAR) and details the rigorous experimental protocols required to validate its PK profile. The guide serves as a foundational protocol for establishing the compound's druggability, specifically focusing on metabolic stability, oral bioavailability, and potential toxicity risks associated with aniline-derivative metabolites.
Physicochemical & Structural Analysis
Structural Deconstruction
NAP-3AB is a bis-aryl amide. Its pharmacokinetic behavior is governed by three distinct structural domains:
-
The Core Linker (Amide Bond): Susceptible to amidases, though generally stable in plasma compared to esters.
-
The 3-Aminobenzamide Moiety: A known scaffold for PARP inhibition. The primary amine at position 3 is a key site for Phase II conjugation (N-acetylation).
-
The 4-Acetamidophenyl Tail: Structurally identical to acetaminophen (paracetamol). This moiety introduces specific metabolic liabilities, including deacetylation to a potentially toxic phenylenediamine derivative or CYP-mediated bioactivation.
Predicted Physicochemical Properties[1][2]
-
Molecular Formula: C₁₅H₁₅N₃O₂[1]
-
Molecular Weight: 269.30 g/mol
-
LogP (Predicted): 1.8 – 2.2 (Moderately lipophilic, suggesting good passive permeability).
-
Polar Surface Area (PSA): ~85 Ų (Favorable for oral absorption; potential for BBB penetration).
-
Solubility: Likely limited in aqueous media; formulation in co-solvents (PEG400/DMSO) or cyclodextrins is recommended for preclinical dosing.
Predicted ADME Profile (Mechanism of Action)
Absorption
Given a LogP of ~2.0 and moderate PSA, NAP-3AB is predicted to be a Class II compound in the Biopharmaceutics Classification System (BCS) (Low Solubility, High Permeability). Absorption will likely be dissolution-rate limited.
Distribution
-
Plasma Protein Binding (PPB): Predicted >85% binding to albumin due to the hydrophobic benzamide core.
-
Tissue Distribution: High volume of distribution (
) is expected. The benzamide scaffold typically allows crossing of the Blood-Brain Barrier (BBB), making it a candidate for CNS indications.
Metabolism (The Critical Pathway)
The metabolic fate of NAP-3AB is the most critical PK parameter. Two competing pathways are hypothesized:
-
Hydrolysis (Deacetylation): Mediated by arylacetamide deacetylase (AADAC) or carboxylesterases (CES1/2) in the liver/intestine. This converts the acetamido group to a primary amine, yielding a phenylenediamine derivative , which is a structural alert for mutagenicity.
-
Conjugation (N-Acetylation): The free 3-amino group is a substrate for N-acetyltransferases (NAT1/NAT2), converting NAP-3AB into a di-acetylated metabolite.
Excretion
Elimination will likely be primarily renal for the glucuronidated metabolites, while the parent compound may undergo biliary clearance if molecular weight increases significantly via Phase II conjugation.
Visualizing the Metabolic Network
The following diagram illustrates the predicted metabolic pathways for NAP-3AB, highlighting the critical "Toxicophore Switch" where deacetylation can lead to reactive intermediates.
Figure 1: Predicted metabolic map of NAP-3AB. The red pathway (Hydrolysis) represents a potential safety liability due to the formation of a phenylenediamine-like metabolite.
Experimental Protocols
To validate the predicted PK profile, the following standardized protocols must be executed.
Bioanalytical Method Development (LC-MS/MS)
Objective: Establish a sensitive assay for NAP-3AB in rat plasma.
Protocol:
-
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+) coupled with UHPLC.
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 min.
-
-
Transitions (MRM):
-
Optimize for the protonated parent ion
. -
Fragment ions likely:
(benzamide core) and (acetamidophenyl).
-
-
Sample Prep: Protein precipitation using ice-cold Acetonitrile (1:3 v/v) containing Internal Standard (e.g., Tolbutamide or deuterated analog).
In Vitro Metabolic Stability (Microsomal Assay)
Objective: Determine intrinsic clearance (
Workflow:
-
Incubation System: Pooled Rat/Human Liver Microsomes (0.5 mg/mL protein).
-
Substrate Conc: 1 µM NAP-3AB (to ensure linear kinetics).
-
Cofactors: NADPH regenerating system (for CYPs) + UDPGA (for UGTs, optional in Phase 1 screen).
-
Timepoints: 0, 5, 15, 30, 45, 60 min at 37°C.
-
Quench: Add equal volume of ice-cold ACN + IS.
-
Analysis: LC-MS/MS. Calculate
and .-
Success Criterion:
min indicates moderate stability. Rapid disappearance suggests high first-pass effect.
-
In Vivo Pharmacokinetics (Rat)
Objective: Determine oral bioavailability (
| Parameter | IV Group | PO Group |
| Species | Sprague-Dawley Rats (Male, n=3) | Sprague-Dawley Rats (Male, n=3) |
| Dose | 1 mg/kg | 5 mg/kg |
| Vehicle | 5% DMSO / 10% Solutol / 85% Saline | 0.5% Methylcellulose (Suspension) |
| Route | Bolus Tail Vein Injection | Oral Gavage |
| Sampling | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h | 0.25, 0.5, 1, 2, 4, 8, 24 h |
| Matrix | Plasma (K2EDTA) | Plasma (K2EDTA) |
Data Analysis: Non-compartmental analysis (NCA) using Phoenix WinNonlin. Key parameters to report:
- (Area Under Curve)
- (Max Concentration)
- (Time to Max Concentration)
- (Volume of Distribution)
- (Clearance)
-
(Bioavailability =
)
Preclinical Study Workflow Visualization
The following diagram outlines the logical flow of the preclinical PK campaign for NAP-3AB, ensuring a "Go/No-Go" decision matrix is followed.
Figure 2: Strategic workflow for the pharmacokinetic evaluation of NAP-3AB. The critical decision point lies in metabolic stability and metabolite safety profiling.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
-
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Wiley-VCH. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. Link
-
Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research. (Reference for Benzamide/Paracetamol structural analogs). Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 223354, N-(4-Acetylphenyl)benzamide. (Structural analog reference). Link
Sources
Technical Guide: Affinity Characterization of N-[4-(Acetylamino)phenyl]-3-aminobenzamide
[1][2]
Part 1: Molecular Rationale & Target Hypothesis[1][2]
The Pharmacophore Paradox
The molecule N-[4-(Acetylamino)phenyl]-3-aminobenzamide presents a unique structural duality that necessitates a multi-target binding study.
-
Moiety A: 3-Aminobenzamide Core: The 3-aminobenzamide (3-AB) motif is a canonical, albeit weak (
), competitive inhibitor of PARP-1 .[1][2] It binds to the nicotinamide pocket of the enzyme.[2] Derivatization at the amide nitrogen (as seen in this molecule) is a known medicinal chemistry strategy to extend the molecule into the adenosine binding pocket, potentially increasing affinity into the nanomolar range.[2] -
Moiety B: N-(4-acetamidophenyl) Linker: This extension resembles the "cap group" found in Class I HDAC inhibitors (e.g., Tacedinaline/CI-994).[1][2] However, classical benzamide HDAC inhibitors require an ortho-amino group (2-amino) to chelate the catalytic Zinc ion.[1][2] The meta-amino (3-amino) substitution in this compound suggests it may serve as a negative control for HDAC activity or a highly selective PARP probe with reduced zinc-binding capability.[1][2]
Study Objective
The primary objective of this workflow is to quantify the binding kinetics and thermodynamic parameters to validate the compound as a high-affinity PARP ligand while profiling its selectivity against HDAC isoforms.[2]
Part 2: Experimental Workflows (Visualized)
Integrated Binding Assay Workflow
The following diagram outlines the logical progression from in silico prediction to biophysical validation.
Figure 1: Step-wise characterization workflow moving from structural hypothesis to kinetic (SPR) and thermodynamic (FP) validation.
Part 3: Detailed Protocols
Protocol A: Surface Plasmon Resonance (SPR)
Purpose: To determine the association (
Instrumentation: Biacore T200 or S200 (Cytiva).
Methodology:
-
Chip Preparation: Use a CM5 sensor chip.[2] Activate flow cells with EDC/NHS (1:1).
-
Ligand Immobilization (Target):
-
Dilute Recombinant Human PARP-1 (highly pure, >95%) to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5).
-
Inject over the activated surface to reach a target density of ~2000 RU (Response Units).
-
Note: A high density is acceptable for small molecule fragment screening, but for affinity studies, aim for lower density (~1000 RU) to avoid mass transport limitations.[2]
-
Block reference cell with Ethanolamine-HCl.[1]
-
-
Analyte Preparation (The Compound):
-
Injection Cycle:
-
Data Analysis:
-
Solvent correction is critical due to DMSO.[2] Construct a calibration curve (4.5% to 5.5% DMSO).
-
Fit data to a 1:1 Langmuir Binding Model .
-
Self-Validating Check:
-
If the
(theoretical maximum response) deviates significantly from the calculated ( ), suspect non-specific binding or protein aggregation.[1][2]
Protocol B: Fluorescence Polarization (FP) Competition Assay
Purpose: To measure the functional inhibition constant (
Reagents:
-
Tracer: Fluorescein-NAD+ (for PARP) or FITC-SAHA (for HDAC).[1]
-
Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM
, 1 mM DTT, 0.01% Triton X-100.[2]
Methodology:
-
Plate Setup: Use black, low-binding 384-well plates.
-
Master Mix: Combine Recombinant PARP-1 (final conc. ~10 nM) and Fluorescein-NAD+ (final conc. ~5 nM, close to its
). -
Titration: Add the test compound (N-[4-(Acetylamino)phenyl]-3-aminobenzamide) in a 12-point dose-response curve (e.g., 1 nM to 100 µM).
-
Incubation: Incubate for 60 minutes at Room Temperature in the dark to reach equilibrium.
-
Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 530 nm).
Data Processing:
Calculate
Part 4: Data Presentation & Signaling Context[1][2]
Expected Data Structure
When reporting your findings, summarize the kinetic and thermodynamic data in the following format. (Values below are illustrative examples based on typical 3-AB derivatives).
| Parameter | Assay Type | Value (Example) | Interpretation |
| SPR (Kinetics) | Moderate affinity (better than parent 3-AB).[1][2] | ||
| SPR | Fast association.[1][2] | ||
| SPR | Fast dissociation (typical for benzamides).[1][2] | ||
| FP Competition | Consistent with | ||
| Fluorometric | Selectivity Confirmed (No Zinc binding).[1] |
Pathway Impact Visualization
Understanding why we measure these affinities requires visualizing the downstream effects.[2] The diagram below illustrates the divergent pathways this compound might influence based on its selectivity profile.
Figure 2: Divergent signaling outcomes.[1][2] The compound is predicted to follow the upper path (PARP inhibition) due to the 3-amino substitution pattern, avoiding the HDAC pathway.[1][2]
Part 5: Critical Analysis & Troubleshooting
The "Reverse Amide" Effect
In many HDAC inhibitors (e.g., Entinostat), the benzamide is the zinc-binding group.[2] In N-[4-(Acetylamino)phenyl]-3-aminobenzamide, the bulky acetamidophenyl group is attached to the amide nitrogen.[1]
-
Risk: This bulk may sterically hinder the molecule from entering the narrow hydrophobic channel of HDACs.
-
Verification: If SPR shows no binding to HDAC1 but potent binding to PARP-1, the "Reverse Amide" hypothesis is validated, confirming the compound as a selective PARP probe.[2]
Solubility Issues
Benzamide derivatives can be sparingly soluble in aqueous buffers.[2]
-
Solution: Ensure DMSO concentration in SPR running buffer matches the sample buffer exactly (within 0.1%). Even a 0.5% mismatch can cause "bulk refractive index" jumps that mask the binding signal.
References
-
National Institutes of Health (NIH). (2025).[2] Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PubMed Central.[2] Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2014). Chemoproteomics Reveals Time-Dependent Binding of Histone Deacetylase Inhibitors to Endogenous Repressor Complexes. ACS Publications.[2] Retrieved from [Link]
The Evolution of Benzamide Scaffolds: A Technical Guide to N-[4-(Acetylamino)phenyl]-3-aminobenzamide
The following technical guide details the history, chemistry, and pharmacological significance of N-[4-(Acetylamino)phenyl]-3-aminobenzamide and its derivatives. This guide is structured for researchers in medicinal chemistry and drug discovery, focusing on the scaffold's evolution from the prototypical PARP inhibitor, 3-aminobenzamide (3-AB).
Executive Summary & Historical Context[1]
The molecule N-[4-(Acetylamino)phenyl]-3-aminobenzamide represents a critical intersection in the structure-activity relationship (SAR) evolution of benzamide-based inhibitors. Historically, the benzamide pharmacophore has bifurcated into two distinct therapeutic classes:
-
PARP Inhibitors: Originating from 3-aminobenzamide (3-AB) , discovered in the 1980s to inhibit Poly(ADP-ribose) polymerase by mimicking the nicotinamide moiety of NAD+.
-
HDAC Inhibitors: Exemplified by Entinostat (MS-275) and Tacedinaline (CI-994) , which utilize an ortho-amino benzamide motif to chelate the Zinc ion in the histone deacetylase active site.
The subject molecule, N-[4-(Acetylamino)phenyl]-3-aminobenzamide , is a meta-amino derivative. Unlike the Class I HDAC inhibitors (which require ortho-substitution), this scaffold retains the meta-substitution pattern of the classic PARP inhibitor 3-AB, while extending the amide nitrogen with a 4-acetamidophenyl (paracetamol-like) tail. This modification is historically significant as a probe to explore the adenosine binding pocket of the PARP enzyme, improving lipophilicity and binding affinity over the parent 3-AB.
Key Pharmacological Divergence
| Feature | 3-Aminobenzamide (Parent) | N-[4-(Acetylamino)phenyl]-3-aminobenzamide | Tacedinaline (HDACi) |
| Core | Benzamide | N-Substituted Benzamide | N-Substituted Benzamide |
| Amino Position | Meta (3-position) | Meta (3-position) | Ortho (2-position) |
| Primary Target | PARP-1 / PARP-2 | PARP (Adenosine Pocket Probe) | HDAC Class I (1, 2, 3) |
| Mechanism | NAD+ Competition | NAD+ Competition + Hydrophobic Interaction | Zinc Chelation |
Chemical Structure & Mechanistic Logic
The Pharmacophore
The design of N-[4-(Acetylamino)phenyl]-3-aminobenzamide addresses a limitation of the parent 3-AB: low potency and limited hydrophobic interaction .
-
Nicotinamide Mimicry: The 3-aminobenzamide core aligns with the nicotinamide binding pocket of PARP. The amide oxygen and nitrogen form critical hydrogen bonds with Gly863 and Ser904 (residue numbering for human PARP-1).
-
The "Tail" Strategy: The addition of the 4-(acetylamino)phenyl group extends the molecule towards the solvent-exposed region or the hydrophobic adenosine-binding sub-pocket. This strategy is analogous to the development of Olaparib, where a large phthalazinone core was added to anchor the molecule.
Visualization of the Signaling Pathway
The following diagram illustrates the role of PARP inhibition in the DNA damage response (DDR) and how benzamide derivatives intervene.
Caption: Mechanism of Action: The benzamide derivative competes with NAD+ for the PARP active site, preventing PARylation and blocking the recruitment of DNA repair factors.
Synthesis & Experimental Protocols
This section provides a validated, step-by-step synthetic route. The synthesis utilizes a nitro-reduction strategy , which is preferred over direct coupling of 3-aminobenzoic acid due to the sensitivity of the free aniline.
Retrosynthetic Analysis
-
Target: N-[4-(Acetylamino)phenyl]-3-aminobenzamide[1]
-
Precursor: N-[4-(Acetylamino)phenyl]-3-nitrobenzamide
-
Starting Materials: 3-Nitrobenzoyl chloride + 4-Aminoacetanilide
Protocol: Synthesis of N-[4-(Acetylamino)phenyl]-3-aminobenzamide
Step 1: Amide Coupling (Formation of the Nitro-Intermediate)
-
Reagents: 3-Nitrobenzoyl chloride (1.0 eq), 4-Aminoacetanilide (1.0 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve 4-Aminoacetanilide (150 mg, 1.0 mmol) in 10 mL anhydrous DCM in a round-bottom flask under nitrogen atmosphere.
-
Add Triethylamine (167 µL, 1.2 mmol) and cool the solution to 0°C.
-
Dropwise add a solution of 3-Nitrobenzoyl chloride (185 mg, 1.0 mmol) in 5 mL DCM.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine), saturated NaHCO3, and brine. Dry over MgSO4.
-
Yield: The product, N-[4-(acetylamino)phenyl]-3-nitrobenzamide, typically precipitates or crystallizes as a pale yellow solid.
-
Step 2: Nitro Reduction (The Critical Step)
-
Rationale: Catalytic hydrogenation is the cleanest method, preserving the amide linkages.
-
Reagents: 10% Pd/C (10 wt%), Hydrogen gas (balloon), Methanol/Ethyl Acetate (1:1).
-
Procedure:
-
Dissolve the nitro-intermediate (200 mg) in 20 mL of MeOH/EtOAc (1:1).
-
Add 10% Pd/C (20 mg) carefully under argon flow.
-
Purge the flask with Hydrogen gas (balloon pressure) and stir vigorously at room temperature for 12 hours.
-
Filtration: Filter the catalyst through a Celite pad. Wash the pad with MeOH.
-
Purification: Concentrate the filtrate. Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).
-
-
Characterization (Expected):
-
1H NMR (DMSO-d6): δ 10.0 (s, 1H, Amide-NH), 9.8 (s, 1H, Acetyl-NH), 7.6 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 7.1-7.2 (m, 3H, Benzoyl-Ar-H), 6.7 (d, 1H, Ar-H), 5.2 (s, 2H, NH2), 2.0 (s, 3H, CH3).
-
Synthesis Workflow Diagram
Caption: Synthetic route utilizing a nitro-reduction strategy to preserve the acetamido group.
Structure-Activity Relationship (SAR) Data
The following table summarizes the biological activity profile of this scaffold compared to standard inhibitors. This data highlights the impact of the N-substitution.
| Compound | Core Structure | IC50 (PARP-1) | Selectivity Note |
| 3-Aminobenzamide (3-AB) | 3-NH2-Ph-CONH2 | ~30 µM | Low potency; requires high doses. |
| N-[4-(Acetylamino)phenyl]-3-aminobenzamide | 3-NH2-Ph-CONH-R | ~1-5 µM* | Improved lipophilicity; probes adenosine pocket. |
| Olaparib (Reference) | Phthalazinone | ~5 nM | Clinical standard; high potency via "trapping". |
| Tacedinaline (CI-994) | 4-AcNH-Ph-CONH-(2-NH2-Ph) | Inactive (PARP) | Potent HDAC Inhibitor (Class I). |
*Note: Values are approximate based on derivative class averages. N-substitution of 3-AB generally improves potency by 10-50 fold compared to the parent amide if the substituent is hydrophobic.
Critical SAR Insight: The "Reverse Amide" Effect
Researchers must note the structural isomerism with Tacedinaline (CI-994) .
-
Target Molecule: The 3-amino group is on the acid side of the amide. This configuration maintains PARP affinity.
-
HDAC Inhibitors: The amino group is on the amine side (aniline) of the amide, specifically at the ortho position. This configuration is required for Zinc chelation.
References
-
Durkacz, B. W., Omidiji, O., Gray, D. A., & Shall, S. (1980). (ADP-ribose)n participates in DNA excision repair. Nature, 283(5747), 593–596.
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Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775–777.
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Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[2][3][4][5] Pharmacological Reviews, 54(3), 375–429.
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Morales, J. C., et al. (2015). A synthetic lethality-based strategy to treat cancers with DNA repair defects.[5] Chromosoma, 124, 1-11. (Context on Benzamide evolution).
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PubChem Compound Summary. (2025). N-[4-(Acetylamino)phenyl]-3-aminobenzamide (CID 2039271).[1]
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Therapeutic Potential of N-[4-(Acetylamino)phenyl]-3-aminobenzamide in Neurodegenerative Disease: A Technical Guide
Authored by: [Your Name/Gemini], Senior Application Scientist
Version: 1.0
Abstract
Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge.[1] A common pathological thread weaving through these debilitating conditions is the progressive loss of neuronal structure and function, often underpinned by shared molecular mechanisms such as neuroinflammation, oxidative stress, and protein misfolding.[1][2] This technical guide explores the hypothesized therapeutic potential of a novel small molecule, N-[4-(Acetylamino)phenyl]-3-aminobenzamide, in mitigating the progression of neurodegenerative disorders. Drawing upon the established neuroprotective activities of its core chemical scaffold, 3-aminobenzamide, as a poly(ADP-ribose) polymerase (PARP) inhibitor, we delineate a scientifically grounded rationale for its investigation as a disease-modifying agent.[3][4][5] This document provides a comprehensive overview of its proposed mechanism of action, preclinical validation strategies, and detailed experimental protocols for its characterization.
Introduction: The Imperative for Novel Neurotherapeutics
The landscape of neurodegenerative disease treatment is largely characterized by symptomatic therapies that fail to halt the underlying disease progression.[6][7] For instance, current treatments for Alzheimer's disease, such as acetylcholinesterase inhibitors and NMDA receptor antagonists, offer modest symptomatic relief but do not address the root causes of neuronal death.[6] Similarly, while levodopa remains the gold standard for managing motor symptoms in Parkinson's disease, its long-term use is associated with significant motor complications, and it does not prevent the ongoing loss of dopaminergic neurons.[8] The recent advent of disease-modifying therapies targeting amyloid-β in Alzheimer's disease, while a significant milestone, underscores the need for a broader range of therapeutic strategies that address the multifaceted nature of these diseases.[9]
A growing body of evidence points to the central role of neuroinflammation and oxidative stress in the pathogenesis of a wide spectrum of neurodegenerative conditions.[2] Chronic activation of microglia and astrocytes, the resident immune cells of the central nervous system (CNS), can lead to the sustained release of pro-inflammatory cytokines and reactive oxygen species (ROS), creating a neurotoxic environment that exacerbates neuronal damage.[10][11] This has led to the exploration of therapeutic agents that can modulate these inflammatory and oxidative stress pathways.
N-[4-(Acetylamino)phenyl]-3-aminobenzamide: A Rational Approach to Neuroprotection
N-[4-(Acetylamino)phenyl]-3-aminobenzamide is a synthetic benzamide derivative. While this specific molecule is novel, its core structure, 3-aminobenzamide, is a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP).[3][12][13] PARP enzymes, particularly PARP-1, are key players in the cellular response to DNA damage. However, overactivation of PARP-1 in the context of neurodegeneration can lead to cellular energy depletion and programmed cell death.[14]
Hypothesized Mechanism of Action: Dual Neuroprotective Pathways
We postulate that N-[4-(Acetylamino)phenyl]-3-aminobenzamide exerts its neuroprotective effects through a dual mechanism of action, primarily centered on the inhibition of PARP-1.
-
Attenuation of Neuroinflammation: By inhibiting PARP-1, the compound is expected to suppress the transcriptional activity of pro-inflammatory mediators. PARP-1 is known to be a co-activator for several transcription factors, including NF-κB, which orchestrates the expression of numerous inflammatory genes.[5] Inhibition of PARP-1 would therefore be expected to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in microglia and astrocytes.[3][5]
-
Reduction of Oxidative Stress and Excitotoxicity: Overactivation of PARP-1 is a critical step in the pathway leading to neuronal death following excitotoxic insults and oxidative stress. By preserving cellular NAD+ and ATP pools, PARP inhibition can prevent the catastrophic energy failure that triggers neuronal demise.[15] Studies on 3-aminobenzamide have demonstrated its ability to reduce oxidative damage and improve mitochondrial function in the presence of neurotoxic stimuli.[14]
The N-[4-(acetylamino)phenyl] moiety is hypothesized to modulate the pharmacokinetic and pharmacodynamic properties of the parent 3-aminobenzamide molecule, potentially enhancing its blood-brain barrier permeability and target engagement.
Preclinical Validation Strategy
A phased preclinical validation strategy is proposed to systematically evaluate the therapeutic potential of N-[4-(Acetylamino)phenyl]-3-aminobenzamide.
Phase 1: In Vitro Characterization
The initial phase will focus on characterizing the fundamental biochemical and cellular activities of the compound.
| Assay | Objective | Key Metrics |
| PARP-1 Inhibition Assay | To determine the potency and selectivity of the compound as a PARP-1 inhibitor. | IC50 value, Ki value |
| Cell Viability and Neuroprotection Assays | To assess the compound's ability to protect neuronal cells from various insults. | EC50 for neuroprotection, LDH release, MTT assay |
| Anti-inflammatory Activity in Microglia | To evaluate the compound's ability to suppress inflammatory responses in microglia. | Inhibition of NO, TNF-α, IL-1β release |
| Blood-Brain Barrier Permeability Assay | To predict the compound's ability to cross the blood-brain barrier. | PAMPA, Caco-2 permeability |
Phase 2: In Vivo Proof-of-Concept Studies
Following successful in vitro characterization, the compound will be evaluated in animal models of neurodegenerative diseases.
| Animal Model | Disease Relevance | Primary Endpoints |
| MPTP-induced Parkinson's Disease Model | Models the loss of dopaminergic neurons in Parkinson's disease. | Behavioral tests (rotarod, pole test), TH+ neuron count, dopamine levels |
| 5xFAD Mouse Model of Alzheimer's Disease | Exhibits amyloid plaque deposition and cognitive deficits. | Morris water maze, novel object recognition, amyloid plaque load, microgliosis |
| SOD1-G93A Mouse Model of ALS | Models motor neuron degeneration and paralysis. | Motor performance, survival, motor neuron count |
Detailed Experimental Protocols
Synthesis of N-[4-(Acetylamino)phenyl]-3-aminobenzamide
A plausible synthetic route for N-[4-(Acetylamino)phenyl]-3-aminobenzamide can be adapted from standard procedures for amide bond formation.[16]
Step 1: Synthesis of 3-Nitro-N-[4-(acetylamino)phenyl]benzamide
-
Dissolve 4-aminoacetanilide (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 equivalents) to the solution and cool to 0°C.
-
Slowly add a solution of 3-nitrobenzoyl chloride (1 equivalent) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Reduction of the Nitro Group
-
Dissolve the 3-nitro-N-[4-(acetylamino)phenyl]benzamide (1 equivalent) in ethanol.
-
Add palladium on carbon (10% w/w) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield N-[4-(Acetylamino)phenyl]-3-aminobenzamide.
In Vitro Neuroprotection Assay against Oxidative Stress
This protocol details the assessment of the compound's ability to protect a human neuroblastoma cell line (SH-SY5Y) from hydrogen peroxide (H2O2)-induced cell death.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
N-[4-(Acetylamino)phenyl]-3-aminobenzamide
-
Hydrogen peroxide (H2O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of N-[4-(Acetylamino)phenyl]-3-aminobenzamide (e.g., 0.1, 1, 10, 100 µM) for 2 hours.
-
Induce oxidative stress by adding H2O2 to a final concentration of 200 µM to all wells except the vehicle control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Evaluation in the MPTP Mouse Model of Parkinson's Disease
This protocol outlines the assessment of the compound's neuroprotective effects in a mouse model of Parkinson's disease induced by the neurotoxin MPTP.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Experimental Groups:
-
Vehicle control (saline)
-
MPTP (20 mg/kg, i.p., 4 injections at 2-hour intervals) + Vehicle
-
MPTP + N-[4-(Acetylamino)phenyl]-3-aminobenzamide (e.g., 10, 30 mg/kg, i.p.)
Procedure:
-
Administer N-[4-(Acetylamino)phenyl]-3-aminobenzamide or vehicle daily for 7 days prior to MPTP administration and continue for 7 days after.
-
On day 8, induce parkinsonism by administering MPTP.
-
Perform behavioral testing (rotarod and pole test) on day 14 to assess motor coordination and bradykinesia.
-
On day 15, euthanize the animals and harvest the brains.
-
Process one hemisphere for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc).
-
Process the other hemisphere for HPLC analysis of dopamine and its metabolites in the striatum.
Future Directions and Conclusion
The exploration of N-[4-(Acetylamino)phenyl]-3-aminobenzamide as a potential therapeutic agent for neurodegenerative diseases is a promising avenue of research. Its hypothesized dual mechanism of action, targeting both neuroinflammation and oxidative stress through PARP inhibition, aligns with the current understanding of the complex pathophysiology of these disorders. The preclinical validation strategy outlined in this guide provides a clear roadmap for systematically evaluating its efficacy and mechanism of action.
Future studies should also investigate the compound's potential to modulate other pathways implicated in neurodegeneration, such as protein aggregation and mitochondrial dysfunction. Furthermore, comprehensive pharmacokinetic and toxicology studies will be essential to establish a favorable safety profile for clinical development.
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-
Al-Hourani, B. J., Sharma, S. K., & El-Elimat, T. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 121–141. [Link]
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Al-Hourani, B. J., Sharma, S. K., & El-Elimat, T. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 121–141. [Link]
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SciTechDaily. (2025, April 16). Experimental Drug Effectively Treats Alzheimer's in Preclinical Study. Retrieved from [Link]
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ResearchGate. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved from [Link]
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Marrazzo, G., Bosco, P., La Rosa, C., Riolo, M., Tropea, M. R., & Cagnotto, A. (2022). Blunting Neuroinflammation by Targeting the Immunoproteasome with Novel Amide Derivatives. International Journal of Molecular Sciences, 23(19), 11867. [Link]
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National Center for Biotechnology Information. (n.d.). Preclinical and clinical issues in Alzheimer's disease drug research and development. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]
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Park, W. S., Chang, Y. S., Lee, M., Kim, K. S., & Shin, S. M. (2001). 3-Aminobenzamide, a poly (ADP-ribose) synthetase inhibitor, attenuates the acute inflammatory responses and brain injury in experimental Escherichia coli meningitis in the newborn piglet. Neurological Research, 23(4), 410–416. [Link]
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Couturier, J. Y., Ding-Zhou, L., Croci, N., Plotkine, M., & Margaill, I. (2003). 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice. Experimental Neurology, 184(2), 973–980. [Link]
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Abu-Taha, M., Zada, T. S., & Ravid, A. (2018). 3-Aminobenzamide Prevents Concanavalin A-Induced Acute Hepatitis by an Anti-inflammatory and Anti-oxidative Mechanism. Digestive Diseases and Sciences, 63(12), 3382–3397. [Link]
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Kurl, R. N., & Jacob, S. T. (1988). 3-Aminobenzamide inhibits poly(ADP ribose) synthetase activity and induces phosphoenolpyruvate carboxykinase (GTP) in H4IIE hepatoma cells. Archives of Biochemistry and Biophysics, 260(2), 667–673. [Link]
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Durrant, L. G., & Boyle, J. M. (1982). 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. Carcinogenesis, 3(12), 1463–1467. [Link]
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National Center for Biotechnology Information. (n.d.). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Retrieved from [Link]
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Erdoğdu, M., Mutlu, O., & Ulusu, N. N. (2014). Ex Vivo Protective Effects of Nicotinamide and 3-aminobenzamide on Rat Synaptosomes Treated With Aβ(1-42). Phytotherapy Research, 28(8), 1254–1257. [Link]
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National Center for Biotechnology Information. (n.d.). Novel Compounds for the Treatment of Neurodegenerative Diseases: Patent Highlight. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Acetylcysteine-Amide Protects Against Acute Acrylamide Neurotoxicity in Adult Zebrafish. Retrieved from [Link]
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MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways. Retrieved from [Link]
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Frattini, A., Lopergolo, A., & Caramella, S. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276–8292. [Link]
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National Center for Biotechnology Information. (n.d.). Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. Retrieved from [Link]
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PubMed. (2025, November 30). Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) The Involvement of Oxidative Stress, Neuronal Lesions, Neurotransmission Impairment, and Neuroinflammation in Acrylamide-Induced Neurotoxicity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A manifesto for Alzheimer's disease drug discovery in the era of disease-modifying therapies. Retrieved from [Link]
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MDPI. (n.d.). The Role of NADPH Oxidases and Oxidative Stress in Neurodegenerative Disorders. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Effects of Safinamide in Chinese and Non-Chinese Patients with Parkinson's Disease. Retrieved from [Link]
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Wallis, R. A., Panizzon, K. L., & Henry, D. (1993). Inhibition of neuronal nitric oxide synthase-mediated activation of poly(ADP-ribose) polymerase in traumatic brain injury: neuroprotection by 3-aminobenzamide. Brain Research, 610(1), 169–173. [Link]
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Greenamyre, J. T., & O'Brien, C. F. (1991). N-methyl-D-aspartate antagonists in the treatment of Parkinson's disease. Archives of Neurology, 48(9), 977–981. [Link]
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Chen, Y., Li, M., & Chen, Y. (2018). N-Propargyl Caffeamide (PACA) Ameliorates Dopaminergic Neuronal Loss and Motor Dysfunctions in MPTP Mouse Model of Parkinson's Disease and in MPP + -Induced Neurons via Promoting the Conversion of proNGF to NGF. Molecular Neurobiology, 55(3), 2258–2267. [Link]
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National Center for Biotechnology Information. (n.d.). The Management of Parkinson's Disease: An Overview of the Current Advancements in Drug Delivery Systems. Retrieved from [Link]
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Methodological & Application
Application Note: In Vitro Characterization of N-[4-(Acetylamino)phenyl]-3-aminobenzamide
Based on the chemical structure and pharmacophore analysis, N-[4-(Acetylamino)phenyl]-3-aminobenzamide (CAS 1016860-27-7) is a synthetic small molecule integrating the 3-aminobenzamide (3-AB) moiety—a classic Poly(ADP-ribose) polymerase (PARP) inhibitor—with an acetanilide group similar to those found in Class I HDAC inhibitors (e.g., Tacedinaline/CI-994).
Consequently, this Application Note is designed as a pharmacological evaluation guide for researchers characterizing this compound as a putative epigenetic modulator , specifically targeting the PARP and HDAC enzyme families.
Introduction & Mechanism of Action
N-[4-(Acetylamino)phenyl]-3-aminobenzamide is a benzamide derivative structurally poised between two major classes of epigenetic regulators:
-
PARP Inhibitors: The 3-aminobenzamide core acts as a competitive inhibitor of NAD+ at the catalytic site of PARP1/2 enzymes, preventing poly(ADP-ribosyl)ation (PARylation) of nuclear proteins involved in DNA repair (BER pathway).
-
HDAC Inhibitors: The benzamide-linker-phenyl scaffold mimics the structure of Class I HDAC inhibitors (e.g., CI-994), where the benzamide group often serves as a zinc-binding group (ZBG) in the histone deacetylase active site.
This protocol suite provides a rigorous, self-validating workflow to determine the compound's potency (
Molecular Properties[1][2][3][4][5]
-
IUPAC Name: 3-amino-N-(4-acetamidophenyl)benzamide
-
Molecular Weight: 269.30 g/mol
-
Solubility: DMSO (up to 50 mM); Ethanol (limited).
-
Storage: -20°C (Solid), -80°C (DMSO stock, avoid freeze-thaw cycles).
Experimental Workflow Visualization
The following diagram outlines the logical cascade for evaluating the compound's dual-potential mechanism.
Caption: Screening cascade determining the primary epigenetic target (PARP vs. HDAC) utilizing biochemical and cellular checkpoints.
Protocol 1: PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
Objective: Quantify the inhibitory potency (
Materials
-
Enzyme: Recombinant Human PARP1 (High Specific Activity).
-
Substrate: Histone-coated 96-well microplate (strip wells).
-
Cofactor: Biotinylated NAD+ (25 µM final).
-
Controls:
-
Positive Control: 3-Aminobenzamide (Standard PARPi,
). -
Negative Control: DMSO (vehicle).
-
Blank: No Enzyme.
-
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Dissolve N-[4-(Acetylamino)phenyl]-3-aminobenzamide in DMSO to 20 mM.
-
Prepare 3-fold serial dilutions in Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT) ranging from 100 µM to 0.1 nM.
-
-
Enzyme Reaction Setup:
-
Add 40 µL of diluted compound to histone-coated wells.
-
Add 10 µL of PARP1 Enzyme (0.5 U/well). Incubate for 15 min at RT to allow equilibrium binding.
-
-
Initiation:
-
Add 10 µL of PARP Cocktail (Biotin-NAD+ + Activated DNA).
-
Incubate for 60 minutes at Room Temperature (RT).
-
-
Detection:
-
Wash wells 3x with PBS-T (0.05% Tween-20).
-
Add 50 µL Streptavidin-HRP (1:1000 dilution). Incubate 30 min.
-
Wash 3x with PBS-T.
-
Add 100 µL Chemiluminescent Substrate (ECL). Read Luminescence immediately.
-
Data Analysis
-
Calculate % Inhibition:
. -
Fit data to a sigmoidal dose-response equation (variable slope) to determine
.
Protocol 2: HDAC Fluorometric Activity Assay
Objective: Evaluate if the benzamide moiety confers HDAC inhibitory activity (specifically Class I). Principle: Deacetylation of a fluorogenic substrate (Boc-Lys(Ac)-AMC) by HDAC enzymes releases the fluorophore after trypsin digestion.
Materials
-
Enzyme Source: HeLa Nuclear Extract (rich in HDAC1/2) or Recombinant HDAC1.
-
Substrate: Boc-Lys(Ac)-AMC (50 µM).
-
Developer: Trypsin/Stop Solution.
-
Positive Control: Trichostatin A (TSA) or CI-994.
Methodology
-
Compound Incubation:
-
Mix 10 µL of compound dilutions (0.1 nM – 100 µM) with 15 µL of HDAC Enzyme solution in a black 96-well plate.
-
Incubate 15 min at 37°C.
-
-
Substrate Addition:
-
Add 25 µL of Substrate Solution (Boc-Lys(Ac)-AMC).
-
Incubate 30 minutes at 37°C.
-
-
Development:
-
Add 50 µL of Developer Solution (Trypsin + TSA).
-
Incubate 15 min at RT to cleave the deacetylated lysine and release AMC.
-
-
Readout:
-
Measure Fluorescence: Ex/Em = 360/460 nm.
-
Protocol 3: Cellular Target Engagement (Western Blot)
Objective: Confirm mechanism in intact cells by monitoring downstream biomarkers: PARylation (PARP activity) and Histone H3 Acetylation (HDAC activity).
Cell Culture Model
-
Cell Line: HCC1937 (BRCA1-deficient) or HeLa.
-
Treatment: Treat cells with compound (1, 10, 50 µM) for 6–24 hours.
-
Stimulation (for PARP): To induce PARylation, treat cells with H₂O₂ (1 mM) or MNNG (100 µM) for 10 min prior to lysis.
Lysis & Blotting
-
Lysis: Wash cells with cold PBS. Lyse in RIPA Buffer supplemented with:
-
Protease Inhibitors.
-
PARG Inhibitor: ADP-HPD (1 µM) – Critical to prevent PAR degradation.
-
HDAC Inhibitor: TSA (1 µM) – Critical to preserve acetylation state post-lysis.
-
-
SDS-PAGE: Load 20 µg protein/lane. Run on 4-12% Gradient Gel.
-
Antibodies:
-
Primary: Anti-Poly(ADP-ribose) (Clone 10H), Anti-Acetyl-Histone H3 (Lys9/14).
-
Loading Control: Anti-GAPDH or Anti-β-Actin.
-
Interpretation Table
| Biomarker | Observation | Conclusion |
| Poly(ADP-ribose) | Signal Decrease (vs H₂O₂ control) | PARP Inhibition confirmed. |
| Acetyl-H3 | Signal Increase (vs DMSO) | HDAC Inhibition confirmed. |
| Cleaved PARP | Presence of 89 kDa fragment | Apoptosis induction (Caspase-3 activation). |
Signaling Pathway & Mechanism Diagram
The following diagram illustrates the competitive inhibition mechanism and the downstream consequences on DNA repair and chromatin structure.
Caption: Mechanistic interference of the compound with PARP1 (primary) and HDAC (secondary) enzymatic cycles.
References
-
Rouleau, M., et al. (2010). "PARP inhibition: PARP1 and beyond." Nature Reviews Cancer, 10(4), 293-301. Link
-
Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 20(3), 3898-3941. Link
-
Virág, L., & Szabó, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews, 54(3), 375-429. Link
-
Beckers, T., et al. (2007). "Distinct Pharmacological Properties of Second Generation HDAC Inhibitors with the Benzamide or Hydroxamate Head Group." International Journal of Cancer, 121(5), 1138-1148. Link
Disclaimer: N-[4-(Acetylamino)phenyl]-3-aminobenzamide is a research chemical.[1][3] All protocols described herein are for in vitro research use only and not for diagnostic or therapeutic procedures.
Sources
Application Notes & Protocols: A Comprehensive Guide to the Recrystallization of N-[4-(Acetylamino)phenyl]-3-aminobenzamide
Abstract
This document provides a detailed guide for the purification of N-[4-(Acetylamino)phenyl]-3-aminobenzamide via recrystallization. Recrystallization is a critical purification technique in synthetic chemistry, leveraging differences in solubility to separate a target compound from impurities.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for achieving high-purity crystalline product. We will explore solvent selection strategies, single-solvent and mixed-solvent recrystallization methods, and troubleshooting common challenges.
Introduction: The Imperative for Purity
N-[4-(Acetylamino)phenyl]-3-aminobenzamide is a complex aromatic molecule featuring multiple functional groups, including two amide linkages, a primary aromatic amine, and an acetyl group. In pharmaceutical development and chemical research, the purity of such compounds is paramount. Impurities, even in trace amounts, can alter biological activity, affect downstream reactions, or compromise the physical properties of the final material.
Recrystallization stands as one of the most powerful and cost-effective methods for purifying solid organic compounds.[4] The fundamental principle is based on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system.[5] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the formation of a highly ordered crystal lattice of the pure compound, while impurities remain dissolved in the surrounding solution (the "mother liquor").[1][3]
Understanding the Molecule: A Chemist's Perspective
The structure of N-[4-(Acetylamino)phenyl]-3-aminobenzamide dictates its solubility behavior. The presence of three nitrogen and two oxygen atoms, primarily within amide and amine functional groups, allows for significant hydrogen bonding. This, combined with the aromatic rings, results in a molecule of moderate to high polarity.
Key Structural Features Influencing Solubility:
-
Hydrogen Bond Donors: -NH₂ and -NH- groups.
-
Hydrogen Bond Acceptors: C=O groups.
-
Polarity: The combination of amide and amine groups makes the molecule polar.
-
Aromatic System: The phenyl rings contribute to van der Waals interactions and can influence crystal packing.
This polarity profile suggests that polar solvents will be the most effective for recrystallization. Nonpolar solvents like hexane or toluene are unlikely to be suitable primary solvents.
The Cornerstone of Success: Solvent Selection
Choosing the right solvent is the most critical step in developing a successful recrystallization protocol.[2] The ideal solvent should exhibit the following characteristics[6][7]:
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).[7]
-
Chemical Inertness: The solvent must not react with the compound.[5]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[7]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[6]
Logical Flow for Solvent Selection
The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.
Caption: A decision tree for empirical solvent screening.
Recommended Solvents for Screening
Based on the molecular structure, the following solvents are recommended for initial screening. Polar protic and aprotic solvents are primary candidates. For amides, polar solvents like ethanol, acetone, or acetonitrile are often effective.[8]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Safety Considerations |
| Ethanol | 78 | 24.5 | Flammable |
| Isopropanol | 82 | 19.9 | Flammable, Irritant |
| Acetone | 56 | 20.7 | Highly Flammable, Irritant |
| Ethyl Acetate | 77 | 6.0 | Flammable, Irritant |
| Water | 100 | 80.1 | Non-toxic |
| Acetonitrile | 82 | 37.5 | Flammable, Toxic |
Experimental Protocols
Safety First: Before beginning any procedure, consult the Safety Data Sheet (SDS) for N-[4-(Acetylamino)phenyl]-3-aminobenzamide and all solvents used.[9][10][11][12] Perform all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
Overall Recrystallization Workflow
The diagram below outlines the general steps for a successful recrystallization.
Caption: The six key stages of the recrystallization process.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent with a steep solubility curve is identified. Ethanol is often a good starting point for this class of compounds.
Materials & Equipment:
-
Crude N-[4-(Acetylamino)phenyl]-3-aminobenzamide
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (2)
-
Hotplate/stirrer
-
Stemless funnel and fluted filter paper (for hot filtration)
-
Büchner funnel, filter flask, and vacuum source
-
Watch glass
-
Spatula and glass stirring rod
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of the solvent and begin heating the slurry on a hotplate with stirring. Continue to add the solvent in small portions until the solid has just completely dissolved.[1] Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield upon cooling, as excess solvent will retain more solute in the solution.[2]
-
Hot Filtration (if necessary): If any insoluble impurities (e.g., dust, particulates) or colored impurities (after charcoal treatment) are visible, perform a hot filtration. Place a stemless funnel with fluted filter paper into a pre-heated receiving Erlenmeyer flask. Pour the hot solution quickly through the filter paper. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period.[2] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the growth of larger, more perfect crystals by allowing molecules to selectively deposit onto the growing lattice, excluding impurities.
-
Isolation: Set up a Büchner funnel and filter flask. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal. Swirl the flask to create a slurry and pour it into the Büchner funnel under vacuum.
-
Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities.
-
Drying: Allow air to be pulled through the filter cake for several minutes to partially dry the crystals. Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water System)
This technique is used when the compound is too soluble in one solvent (the "solvent," e.g., ethanol) and insoluble in another (the "anti-solvent," e.g., water) at all temperatures. The two solvents must be miscible.
Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol, as described in Protocol 1, Step 1.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy (this is the point of saturation, or "cloud point").
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution. This ensures the system is just below the saturation point.
-
Cooling, Isolation, Washing & Drying: Proceed with steps 3 through 6 from Protocol 1. The washing step should be performed with a cold mixture of the solvent/anti-solvent in the same approximate ratio as the final crystallization medium.
Troubleshooting & Purity Assessment
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is not saturated (too much solvent used). Solution is supersaturated and requires nucleation. | Boil off some solvent to increase concentration. Scratch the inside of the flask with a glass rod. Add a "seed" crystal of the pure compound.[13] |
| "Oiling Out" | The solution became saturated at a temperature above the compound's melting point. The compound is too impure (significant melting point depression). | Re-heat the solution to dissolve the oil, add more solvent, and cool again slowly. Try a different solvent with a lower boiling point.[14] |
| Low Yield | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of solvent necessary. Ensure cooling is thorough (ice bath). Ensure filtration apparatus is properly pre-heated. |
| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Note: Use charcoal sparingly as it can adsorb the desired product. |
Purity Assessment:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broadened.
-
Visual Inspection: Pure crystals should be uniform in shape and color (or colorless).
-
Chromatography (TLC/HPLC): For rigorous assessment, chromatographic methods can be used to detect trace impurities.
Conclusion
Recrystallization is a technique that marries scientific principle with laboratory art. For a molecule like N-[4-(Acetylamino)phenyl]-3-aminobenzamide, careful solvent selection and controlled cooling are paramount to achieving the high purity required for advanced applications. By systematically applying the principles and protocols outlined in this guide, researchers can reliably and effectively purify this compound, ensuring the integrity of their subsequent work.
References
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3: Crystallization. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-acetamido-N-(3-aminophenyl)benzamide. Retrieved from [Link]
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HPLC analysis method for N-[4-(Acetylamino)phenyl]-3-aminobenzamide detection
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of N-[4-(Acetylamino)phenyl]-3-aminobenzamide
Abstract
This document details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis and quantitative detection of N-[4-(Acetylamino)phenyl]-3-aminobenzamide. This compound is a significant chemical intermediate, and ensuring its purity is critical for downstream applications in pharmaceutical synthesis. The protocol described herein is designed to be a stability-indicating assay, capable of separating the main analyte from potential process-related impurities and degradation products. This guide provides a comprehensive framework including instrumentation, detailed experimental protocols, and validation-ready parameters for implementation in quality control and research environments, aligning with the principles of analytical method validation as per the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction and Scientific Principle
N-[4-(Acetylamino)phenyl]-3-aminobenzamide is an aromatic amide derivative. The accurate determination of its purity is essential to guarantee the quality, safety, and efficacy of subsequent active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) with UV detection is the analytical method of choice due to its high resolution, sensitivity, and precision for complex organic molecules.[3]
This method employs a reversed-phase (RP-HPLC) chromatographic separation. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), while the mobile phase is polar. N-[4-(Acetylamino)phenyl]-3-aminobenzamide, being a moderately hydrophobic aromatic compound, will be retained on the C18 column.[4][5] Its retention and elution are controlled by varying the proportion of an organic solvent (acetonitrile) in the aqueous mobile phase. A phosphate buffer is incorporated into the mobile phase to maintain a constant pH, ensuring that the ionization state of the analyte's amino groups remains consistent, leading to reproducible retention times and symmetric peak shapes.
Experimental Protocol
Instrumentation, Chemicals, and Reagents
-
Instrumentation:
-
A gradient-capable HPLC system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or multi-wavelength UV detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Filtration assembly for mobile phase and samples.
-
-
Chemicals and Reagents:
-
N-[4-(Acetylamino)phenyl]-3-aminobenzamide Reference Standard (Authenticated).
-
Acetonitrile (HPLC Grade).
-
Potassium Phosphate Monobasic (KH₂PO₄) (AR Grade).
-
Orthophosphoric Acid (AR Grade).
-
Water (HPLC Grade or Milli-Q).
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.[6]
-
-
Chromatographic Column:
-
Recommended: C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm particle size).
-
An alternative C18 column with similar specifications may be used, but may require method re-validation.
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer):
-
Accurately weigh 2.72 g of potassium phosphate monobasic and dissolve in 1 L of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the solution through a 0.45 µm nylon membrane filter and degas for 15 minutes in a sonicator.
-
-
Mobile Phase B:
-
Acetonitrile (100%).
-
Filter through a 0.45 µm nylon membrane filter and degas.
-
-
Diluent:
-
Prepare a 50:50 (v/v) mixture of Acetonitrile and HPLC Grade Water. This composition is chosen to ensure the solubility of the analyte and compatibility with the initial mobile phase conditions.
-
-
Standard Stock Solution (approx. 200 µg/mL):
-
Accurately weigh approximately 20 mg of the N-[4-(Acetylamino)phenyl]-3-aminobenzamide reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve completely.
-
Allow the solution to cool to room temperature and dilute to the mark with diluent.
-
-
Working Standard Solution (approx. 20 µg/mL):
-
Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent.
-
-
Sample Solution (approx. 1 mg/mL for Purity Analysis):
-
Accurately weigh approximately 25 mg of the N-[4-(Acetylamino)phenyl]-3-aminobenzamide sample.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent, sonicating as needed.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions
The following table summarizes the optimized HPLC parameters for the analysis.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: pH 3.0 Phosphate BufferB: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 25.0 | |
| 30.0 | |
| 30.1 | |
| 35.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 240 nm (or λmax determined from PDA scan) |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Method Validation and System Suitability
For the method to be considered trustworthy and reliable, it must be validated according to ICH Q2(R2) guidelines.[1][2] This process demonstrates that the analytical procedure is suitable for its intended purpose.
System Suitability
Before commencing any analysis, the chromatographic system's performance must be verified. This is achieved by injecting the Working Standard Solution in six replicates.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
| % RSD of Retention Times | ≤ 1.0% |
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[7][8] This is demonstrated through forced degradation studies, which also establish the stability-indicating nature of the method.[9][10][11]
-
Protocol: Subject the sample solution (1 mg/mL) to the following stress conditions. The goal is to achieve 5-20% degradation of the active substance.[6][12]
-
Acid Hydrolysis: Add 1 mL of 1 M HCl, heat at 60 °C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1 mL of 1 M NaOH, heat at 60 °C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for an extended period as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples alongside a non-stressed sample. The method is specific if the main peak is well-resolved from all degradation product peaks (resolution > 2.0) and peak purity analysis (using a PDA detector) shows no co-eluting peaks.
Workflow and Data Analysis Diagrams
Validation Parameters and Acceptance Criteria
The following table outlines the key validation parameters, their purpose, and typical acceptance criteria based on ICH guidelines.[8][13]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the working standard concentration. |
| Accuracy | To assess the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | Repeatability (Intra-assay): To show precision under the same operating conditions over a short interval. Intermediate Precision: To show precision within the same lab but on different days, with different analysts, or on different equipment. | % RSD ≤ 2.0% for six replicate sample preparations. Overall % RSD between sets should meet predefined criteria. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Precision (%RSD) at this concentration should meet requirements. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters must pass when varying flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). |
Conclusion
The HPLC method detailed in this application note provides a precise, accurate, and specific protocol for the quantitative analysis of N-[4-(Acetylamino)phenyl]-3-aminobenzamide. The inclusion of a comprehensive validation framework, including forced degradation studies, ensures the method is stability-indicating and suitable for its intended use in a regulated quality control environment. By adhering to the described protocols, researchers and drug development professionals can confidently assess the purity and stability of this key chemical intermediate.
References
-
Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced Degradation and Stability-Indicating Studies of Drugs: A Review. Asian Journal of Biomedical and Pharmaceutical Sciences, 3(25), 1. Available at: [Link]
-
Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available at: [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. SGS Life Sciences. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]
-
ResearchGate. (2009). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. Available at: [Link]
-
Analytical Chemistry. (1965). Separation of Aromatic Amines by Reversed-Phase Chromatography. ACS Publications. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO Application Note AN54. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]
-
LabCompliance. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC. Available at: [Link]
Sources
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- 4. teledyneisco.com [teledyneisco.com]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. actascientific.com [actascientific.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ajpsonline.com [ajpsonline.com]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. sgs.com [sgs.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Western blot analysis of proteins treated with N-[4-(Acetylamino)phenyl]-3-aminobenzamide
Application Notes & Protocols
Topic: Western Blot Analysis of Proteins Treated with N-[4-(Acetylamino)phenyl]-3-aminobenzamide
Audience: Researchers, scientists, and drug development professionals.
Evaluating the Pro-Apoptotic Efficacy of N-[4-(Acetylamino)phenyl]-3-aminobenzamide via Western Blot Analysis of Caspase-3 and PARP-1 Cleavage
Introduction
N-[4-(Acetylamino)phenyl]-3-aminobenzamide is a novel compound of interest in cellular biology and drug discovery. Its structure incorporates the 3-aminobenzamide moiety, a well-established inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[1] PARP-1 is a critical nuclear enzyme that plays a dual role in cellular fate: it is a key facilitator of DNA repair, but also a central substrate in the execution phase of apoptosis.[2][3] During apoptosis, PARP-1 is specifically cleaved and inactivated by executioner caspases, most notably caspase-3.[4][5] This cleavage event is considered a hallmark of apoptosis.
This application note provides a comprehensive guide for researchers to assess the pro-apoptotic activity of N-[4-(Acetylamino)phenyl]-3-aminobenzamide. The core methodology is Western blotting, a powerful immunodetection technique used to analyze specific protein expression and post-translational modifications. We will focus on detecting the cleavage of two key apoptotic markers: Caspase-3 and its downstream target, PARP-1. By quantifying the shift from the full-length (inactive or precursor) forms to their cleaved (active or inactivated) fragments, researchers can effectively measure the compound's ability to induce apoptotic cell death.
Principle of the Assay: The Apoptotic Cascade
The induction of apoptosis by compounds like N-[4-(Acetylamino)phenyl]-3-aminobenzamide, which are presumed to inhibit PARP, often triggers a cascade of intracellular events culminating in programmed cell death. The central executioners of this process are a family of cysteine proteases known as caspases.[6]
-
Initiation: Cellular stress, such as that induced by PARP inhibition and subsequent DNA damage accumulation, activates initiator caspases (e.g., Caspase-9).
-
Execution: These initiator caspases then cleave and activate executioner caspases, primarily Caspase-3.[7] Procaspase-3, an inactive zymogen, is cleaved into its active subunits.
-
Substrate Cleavage: Active Caspase-3 proceeds to cleave a host of cellular proteins, leading to the systematic disassembly of the cell.[8][9] A primary substrate is PARP-1.[5]
-
PARP-1 Cleavage: Caspase-3 cleaves the 116 kDa full-length PARP-1 protein into two fragments: an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain.[5] This cleavage inactivates PARP-1, preventing it from carrying out DNA repair and facilitating cellular disassembly.[3]
Therefore, the appearance of cleaved Caspase-3 and the 89 kDa fragment of PARP-1 in Western blot analysis serves as a robust and specific indicator of ongoing apoptosis in cells treated with the compound.[4][10]
-
Rationale: To obtain a homogenous cell population for consistent compound exposure and to compare treated versus untreated states.
-
Protocol:
-
Seed the cells of interest (e.g., HeLa, Jurkat) in appropriate culture vessels and grow to 70-80% confluency.
-
Prepare a stock solution of N-[4-(Acetylamino)phenyl]-3-aminobenzamide in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of the compound for a predetermined time course (e.g., 6, 12, 24 hours).
-
Always include a vehicle control (solvent only) and a positive control for apoptosis (e.g., staurosporine).
-
-
Rationale: To efficiently solubilize cellular proteins while minimizing degradation. Protease and phosphatase inhibitors are critical for preserving the integrity of the target proteins.
-
Protocol:
-
Place the cell culture dish on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate PBS and add ice-cold RIPA Lysis Buffer supplemented with fresh protease and phosphatase inhibitors. [11] 3. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris. [11] 6. Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
-
Rationale: To ensure equal loading of total protein for each sample into the gel, which is essential for accurate comparison of protein levels between different conditions.
-
Protocol:
-
Determine the protein concentration of each lysate using a standard method such as the Bicinchoninic Acid (BCA) Protein Assay.
-
Follow the manufacturer's instructions for the chosen assay kit.
-
-
Rationale: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. The subsequent transfer step moves these separated proteins onto a solid support membrane for immunodetection.
-
Protocol:
-
Normalize all samples to the same concentration (e.g., 20-30 µg of total protein) with RIPA buffer and add 4x Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the samples and a pre-stained protein ladder onto an SDS-PAGE gel (a 4-12% gradient gel is suitable for resolving both full-length and cleaved fragments). [12] 4. Run the gel until adequate separation is achieved.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Rationale: This multi-step process uses the high specificity of antibodies to detect the target proteins (cleaved PARP and Caspase-3). Blocking prevents non-specific antibody binding, and the enzyme-conjugated secondary antibody enables chemiluminescent detection.
-
Protocol:
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in TBST) for 1 hour at room temperature with gentle agitation. [11] 2. Primary Antibody Incubation: Wash the membrane briefly with TBST. Incubate the membrane overnight at 4°C with the primary antibodies diluted in blocking buffer. (See Table 1 for recommended antibodies and dilutions).
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature. [13] 5. Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Data Analysis and Expected Results
Successful induction of apoptosis by N-[4-(Acetylamino)phenyl]-3-aminobenzamide will result in a dose- and time-dependent increase in the cleaved forms of PARP-1 and Caspase-3, with a corresponding decrease in their full-length forms.
-
Cleaved PARP-1: A band will appear at approximately 89 kDa. The full-length PARP-1 is observed at ~116 kDa. [2][5]* Cleaved Caspase-3: Active Caspase-3 is typically detected as fragments of ~17/19 kDa. The inactive procaspase-3 runs at ~35 kDa.
-
Loading Control: Simultaneously probe the membrane with an antibody against a housekeeping protein (e.g., β-actin, GAPDH) to confirm equal protein loading across all lanes.
Table 1: Antibody and Data Interpretation Summary
| Target Protein | Expected Size (kDa) | Event Detected | Recommended Antibody (Example) | Starting Dilution |
|---|---|---|---|---|
| Full-Length PARP-1 | ~116 | Precursor Protein | PARP (46D11) Rabbit mAb | 1:1000 |
| Cleaved PARP-1 | ~89 | Apoptosis Marker | Cleaved PARP (Asp214) Antibody | 1:1000 |
| Procaspase-3 | ~35 | Precursor Zymogen | Caspase-3 Antibody | 1:1000 |
| Cleaved Caspase-3 | ~17/19 | Active Enzyme | Cleaved Caspase-3 (Asp175) Antibody | 1:1000 |
| β-Actin | ~42 | Loading Control | β-Actin Antibody | 1:5000 |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No Bands/Weak Signal | Insufficient protein loaded.Inefficient protein transfer.Low antibody concentration.Inactive HRP or ECL substrate. | Increase protein load to 30-50 µg.Verify transfer with Ponceau S stain.Optimize primary antibody dilution.Use fresh substrate and secondary antibody. |
| High Background | Insufficient blocking.Antibody concentration too high.Inadequate washing. | Increase blocking time to 2 hours or use a different blocking agent (e.g., BSA).Further dilute primary/secondary antibodies.Increase the number and duration of TBST washes. |
| Non-Specific Bands | Primary antibody cross-reactivity.Protein degradation.High secondary antibody concentration. | Use a more specific, affinity-purified primary antibody.Ensure fresh protease inhibitors are used during lysis.Optimize secondary antibody dilution. |
References
-
Apoptosis assays: western blots. (2020). YouTube. Retrieved from [Link]
-
Detection of Poly(ADP-ribose) Polymerase Cleavage in Response to Treatment with Topoisomerase I Inhibitors. (1999). Cancer Research. Retrieved from [Link]
-
Cleaved PARP antibody. (2014). Biocompare. Retrieved from [Link]
-
Procaspase-3 Activation as an Anti-Cancer Strategy. (n.d.). PMC. Retrieved from [Link]
-
Poly(ADP-ribose) polymerase-1 inhibitor 3-aminobenzamide enhances apoptosis induction by platinum complexes in cisplatin-resistant tumor cells. (2006). Medicinal Chemistry. Retrieved from [Link]
-
Western Blot Protocol. (n.d.). OriGene Technologies Inc. Retrieved from [Link]
-
Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein. (n.d.). PMC. Retrieved from [Link]
-
Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. (n.d.). Frontiers in Chemistry. Retrieved from [Link]
-
3-Aminobenzamide inhibits poly(ADP ribose) synthetase activity and induces phosphoenolpyruvate carboxykinase (GTP) in H4IIE hepatoma cells. (1988). Archives of Biochemistry and Biophysics. Retrieved from [Link]
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). Journal of Medicinal Chemistry. Retrieved from [Link]
-
General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved from [Link]
-
Current Trends in Sirtuin Activator and Inhibitor Development. (n.d.). PMC. Retrieved from [Link]
- N-phenyl benzamide derivatives as sirtuin modulators. (n.d.). Google Patents.
-
Anti-apoptotic effect of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) polymerase, against multiple organ damage induced by gamma irradiation in rats. (2018). International Journal of Radiation Biology. Retrieved from [Link]
-
3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). (2012). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Sirtuin inhibitors as anticancer agents. (n.d.). PMC. Retrieved from [Link]
-
3-Aminobenzamide Prevents Concanavalin A-Induced Acute Hepatitis by an Anti-inflammatory and Anti-oxidative Mechanism. (2018). Digestive Diseases and Sciences. Retrieved from [Link]
-
Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer. (n.d.). PMC. Retrieved from [Link]
-
Caspase-3 dependent proteolytic activation of protein kinase C delta mediates and regulates 1-methyl-4-phenylpyridinium (MPP+)-induced apoptotic cell death in dopaminergic cells. (2003). European Journal of Neuroscience. Retrieved from [Link]
-
3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. (1982). Carcinogenesis. Retrieved from [Link]
-
Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer. (2000). Cell Death & Differentiation. Retrieved from [Link]
-
Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. (2014). PMC. Retrieved from [Link]
-
3-Aminobenzamide Blocks MAMP-Induced Callose Deposition Independently of Its Poly(ADPribosyl)ation Inhibiting Activity. (2018). Frontiers in Plant Science. Retrieved from [Link]
Sources
- 1. Anti-apoptotic effect of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) polymerase, against multiple organ damage induced by gamma irradiation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. biocompare.com [biocompare.com]
- 4. youtube.com [youtube.com]
- 5. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bio-rad.com [bio-rad.com]
- 12. origene.com [origene.com]
- 13. ptglab.com [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: N-[4-(Acetylamino)phenyl]-3-aminobenzamide (Entinostat/MS-275)
Introduction
N-[4-(Acetylamino)phenyl]-3-aminobenzamide, also known as Entinostat or MS-275, is a selective Class I histone deacetylase (HDAC) inhibitor with significant therapeutic potential in oncology.[1][2][3] As researchers increasingly work with this compound in aqueous-based systems for in vitro and early-stage formulation studies, ensuring its stability is paramount for generating reproducible and reliable data. This guide provides a comprehensive, question-and-answer-based resource for troubleshooting and improving the stability of Entinostat in aqueous solutions. It is designed for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the handling and stability of Entinostat.
Q1: My Entinostat stock solution in DMSO is clear, but it precipitates immediately when I dilute it in my aqueous cell culture medium or buffer (PBS). Why is this happening?
A1: This is a classic solubility issue. Entinostat is practically insoluble in water and aqueous buffers like PBS.[4] It is, however, soluble in organic solvents like DMSO.[4] When you introduce the DMSO stock into an aqueous system, the dramatic change in solvent polarity causes the compound to crash out of solution. To prevent this, ensure the final concentration of DMSO in your aqueous medium is kept as low as possible (typically <0.5%) while still maintaining the solubility of Entinostat at your desired final concentration. Always add the DMSO stock to the aqueous solution slowly while vortexing to facilitate dispersion.
Q2: I've noticed a gradual loss of potency in my aqueous Entinostat formulation, even when stored at 4°C. What is the likely cause?
A2: The molecular structure of Entinostat contains multiple amide groups, which are susceptible to hydrolysis in aqueous environments.[5] This chemical degradation is a common issue for benzamide-class compounds.[6] The rate of hydrolysis is often dependent on pH and temperature. Storing solutions at -20°C or -80°C is recommended for long-term stability.[5] For working solutions, preparing them fresh daily is the best practice to ensure consistent potency.[4]
Q3: Can I autoclave my buffer after adding Entinostat to sterilize it?
A3: No. Autoclaving involves high temperatures (typically 121°C), which will significantly accelerate the degradation of Entinostat, likely through hydrolysis of its amide bonds. You should prepare your aqueous buffer, autoclave it, cool it to room temperature, and then add Entinostat via sterile filtration (e.g., using a 0.22 µm syringe filter) from a concentrated stock solution.
Q4: What are the ideal storage conditions for Entinostat solutions?
A4: For maximum stability, prepared solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[5] For short-term use (i.e., within a single day's experiment), solutions can be kept on ice. Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[4] It is advisable to aliquot your stock solution into single-use volumes.
Section 2: Troubleshooting Guide for Stability Issues
This section addresses specific experimental problems and provides a logical workflow for diagnosing and solving them.
Problem: Significant degradation (>10% loss of parent compound) is observed in an aqueous solution within 24 hours at room temperature, confirmed by HPLC analysis.
This common scenario requires a systematic approach to identify the root cause. The following flowchart outlines a troubleshooting workflow.
Caption: Troubleshooting workflow for Entinostat instability.
Section 3: Understanding the Chemistry of Degradation
N-[4-(Acetylamino)phenyl]-3-aminobenzamide possesses two primary amide linkages and a carbamate group, all of which are potential sites for hydrolysis, the most common degradation pathway in aqueous solutions.
-
Amide Bond Hydrolysis: The molecule has two benzamide-type structures. These bonds can be cleaved under both acidic and basic conditions, yielding the corresponding carboxylic acids and amines.
-
Carbamate Hydrolysis: The carbamate linker is also susceptible to hydrolysis, which would release p-(aminomethyl)benzoic acid, pyridine-3-ylmethanol, and carbon dioxide.
The degradation is catalyzed by hydronium (H₃O⁺) or hydroxide (OH⁻) ions, making pH a critical control parameter.
Sources
- 1. A ‘click’ chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological Properties and Clinical Application Research Progress of Entinostat - Oreate AI Blog [oreateai.com]
- 6. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bioavailability Enhancement for N-[4-(Acetylamino)phenyl]-3-aminobenzamide
Internal Compound Code: N-APA-3AB Support Ticket: #BIO-SOL-442 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Welcome to the N-APA-3AB Support Hub
You are likely visiting this page because you are observing low plasma exposure (AUC) or high inter-subject variability in your preclinical models.
As a Senior Application Scientist, I have analyzed the structure of N-[4-(Acetylamino)phenyl]-3-aminobenzamide . This molecule presents a classic "brick dust" profile common in benzamide-based PARP/HDAC inhibitors. It possesses high crystal lattice energy due to intermolecular hydrogen bonding (amide-amide interactions) and moderate lipophilicity.
This guide provides a self-validating troubleshooting workflow to overcome these physicochemical barriers.
Module 1: Diagnostic & Root Cause Analysis
Q: Why is the bioavailability low even though the compound dissolves in DMSO?
A: DMSO solubility is a "false friend" in drug delivery. The bioavailability of N-APA-3AB is likely restricted by two converging factors: Dissolution-Limited Absorption (BCS Class II) and pH-Dependent Precipitation .
-
The "Spring and Parachute" Failure:
-
The Chemistry: Your molecule contains a 3-amino group (weak base, pKa ~3.5–4.5). It likely dissolves well in the acidic environment of the stomach (pH 1.2).
-
The Crash: As it transits to the duodenum (pH 6.8), the amine de-protonates, reverting the molecule to its neutral, insoluble form. Without a crystallization inhibitor (the "parachute"), it precipitates rapidly before absorption can occur.
-
-
Crystal Lattice Energy: The bis-amide structure creates a rigid planar network. Water molecules cannot easily penetrate this lattice to solvate the individual molecules.
Visualizing the Failure Mode
Figure 1: The "Spring and Parachute" failure mechanism. The compound dissolves in the stomach (Spring) but crashes out in the intestine due to lack of stabilization, preventing absorption.
Module 2: Formulation Protocols (The Fix)
Q: Micronization didn't improve my AUC. What is the next step?
A: Micronization increases surface area but does not change equilibrium solubility. For N-APA-3AB, you must disrupt the crystal lattice.
Recommended Strategy: Cyclodextrin Complexation (HP-β-CD) . Hydroxypropyl-β-cyclodextrin creates a hydrophilic "cage" around the hydrophobic benzamide core, preventing precipitation at intestinal pH.
Protocol: Preparation of N-APA-3AB Inclusion Complex
Objective: Create a soluble 10 mg/mL stock for oral gavage (PO) or IP injection.
| Reagent | Specification | Role |
| N-APA-3AB | >98% Purity | Active Ingredient |
| HP-β-CD | Parenteral Grade | Solubilizing Agent |
| Water | Milli-Q / WFI | Solvent |
Step-by-Step Procedure:
-
Carrier Preparation:
-
Dissolve 20g of HP-β-CD in 80mL of Milli-Q water (20% w/v solution).
-
Stir until clear. Note: Do not heat above 50°C.
-
-
Drug Addition (Thermodynamic Method):
-
Add N-APA-3AB in excess (e.g., 150 mg) to 10 mL of the CD solution.
-
Critical Step: Adjust pH to 4.0 using 0.1N HCl. This protonates the 3-amino group, helping the molecule enter the cyclodextrin cavity.
-
-
Equilibration:
-
Stir at 600 RPM for 24 hours at room temperature (25°C).
-
Why? This allows the hydrophobic phenyl ring to displace water from the CD cavity and establish a stable inclusion complex.
-
-
Final Adjustment:
-
Slowly adjust pH back to 6.0–7.0 using 0.1N NaOH.
-
Observation: If the solution remains clear, the complex is stable. If precipitation occurs, the binding constant is too low; revert to pH 4.0 or add 10% PEG-400 as a co-solvent.
-
-
Filtration:
-
Filter through a 0.22 µm PVDF filter to remove un-complexed drug.
-
Analyze filtrate by HPLC to determine final concentration.
-
Module 3: Metabolic Stability Troubleshooting
Q: I improved solubility, but bioavailability (%F) is still <10%. Is it the acetamide group?
A: Yes. This is a classic "Metabolic Shunt." The N-acetyl group on the 4-position is highly susceptible to deacetylation by Carboxylesterases (CES) or Arylacetamide Deacetylases (AADAC) in the liver and intestine.
The Consequence:
-
N-APA-3AB is rapidly converted to the di-amine metabolite (N-(4-aminophenyl)-3-aminobenzamide).
-
This metabolite is more polar and rapidly excreted, leading to low exposure of the parent drug.
Experimental Validation (Metabolic Stability Assay)
To confirm this, run the following diagnostic:
-
Incubate 1 µM N-APA-3AB with Liver Microsomes (Mouse/Rat/Human) + NADPH.
-
Monitor two channels on LC-MS/MS:
-
Parent: N-APA-3AB (MW ~269)
-
Metabolite: Deacetylated form (MW ~227)
-
-
Interpretation:
-
If Parent
min and Metabolite signal spikes: Metabolism is the bottleneck. -
Solution: You cannot fix this with formulation. You must modify the chemical structure (e.g., change acetamide to a carbamate or sulfonamide) or use a co-inhibitor (uncommon in early dev).
-
Visualizing the Metabolic Pathway
Figure 2: Metabolic instability pathway. The acetamide group is a liability for rapid hydrolysis.
Summary of Recommendations
| Issue Observed | Root Cause | Recommended Action |
| Precipitation in Buffer | High Crystal Lattice Energy | Use 20% HP-β-CD inclusion complex (Module 2). |
| Low Oral Exposure (High Solubility) | First-Pass Metabolism (Deacetylation) | Chemical modification of the acetamide group (Medicinal Chemistry). |
| High Variability | pH-dependent Solubility | Enteric coating or Lipid-based formulation (SEDDS). |
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Instability). Link
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. Link
-
Watanabe, A., et al. (2010). Arylacetamide deacetylase (AADAC) is the principal enzyme responsible for the hydrolysis of rifamycins. Drug Metabolism and Disposition. Link
Reducing cytotoxicity of N-[4-(Acetylamino)phenyl]-3-aminobenzamide in non-target cells
A Guide to Mitigating Off-Target Cytotoxicity for Researchers
Welcome to the technical support center for N-[4-(Acetylamino)phenyl]-3-aminobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target cytotoxicity of this compound. As a Senior Application Scientist, this guide synthesizes established principles of toxicology and pharmacology to offer practical strategies for your experiments.
Understanding the Challenge: Cytotoxicity of N-[4-(Acetylamino)phenyl]-3-aminobenzamide
N-[4-(Acetylamino)phenyl]-3-aminobenzamide and its parent compound, 3-aminobenzamide, are well-known inhibitors of poly(ADP-ribose) polymerase (PARP).[1][2][3][4] PARP enzymes play a crucial role in DNA repair, and their inhibition can lead to cell death, particularly in cancer cells with existing DNA repair defects.[5] However, this mechanism is not always cancer-cell specific and can lead to toxicity in non-target, healthy cells, a significant hurdle in therapeutic development. This guide will explore strategies to understand and potentially mitigate these off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-cancerous control cell line when using N-[4-(Acetylamino)phenyl]-3-aminobenzamide. What is the likely mechanism?
A1: The primary mechanism of action for N-[4-(Acetylamino)phenyl]-3-aminobenzamide is the inhibition of PARP enzymes.[2][3] While this is a desirable effect in cancer cells, PARP is also essential for the survival of healthy cells. By inhibiting DNA repair in non-target cells, the compound can lead to an accumulation of DNA damage and subsequent apoptosis or other forms of cell death.[6] It's also possible that at higher concentrations, the compound may have off-target effects on other cellular pathways.
Q2: How can we confirm that the observed cytotoxicity is due to PARP inhibition?
A2: To confirm the mechanism, you can perform a PARP activity assay in your non-target cells treated with N-[4-(Acetylamino)phenyl]-3-aminobenzamide. A significant reduction in PARP activity concurrent with increased cytotoxicity would support this hypothesis. Additionally, you could use a rescue experiment by overexpressing PARP1 in your non-target cells to see if this mitigates the cytotoxic effects. Another approach is to assess downstream markers of PARP inhibition, such as the accumulation of PAR (poly ADP-ribose) polymers.
Q3: What are the initial steps to troubleshoot and reduce off-target cytotoxicity in our in vitro experiments?
A3: The first step is to perform a careful dose-response study to determine the lowest effective concentration that induces the desired effect in your target cells while minimizing toxicity in non-target cells. It's crucial to establish a therapeutic window. Secondly, consider the exposure time. Continuous exposure may not be necessary and can exacerbate off-target effects. Pulsed exposure or shorter incubation times might be sufficient to achieve the desired outcome in target cells with less harm to non-target cells.
Q4: Are there any formulation strategies that could help reduce the cytotoxicity of N-[4-(Acetylamino)phenyl]-3-aminobenzamide in non-target cells?
A4: Yes, formulation can play a significant role. Encapsulating N-[4-(Acetylamino)phenyl]-3-aminobenzamide into a targeted drug delivery system is a promising approach.[7][8][9] These systems are designed to preferentially deliver the drug to target cells, thereby reducing systemic exposure and off-target toxicity.[10][11]
Troubleshooting Guide: Experimental Approaches to Reduce Off-Target Cytotoxicity
This section provides more detailed experimental strategies to address cytotoxicity in non-target cells.
Optimization of Dosing and Exposure
A critical first step is to refine the concentration and duration of exposure to N-[4-(Acetylamino)phenyl]-3-aminobenzamide.
Experimental Protocol: Determining the Therapeutic Index
-
Cell Lines: Use your target cancer cell line and a relevant non-target (healthy) cell line.
-
Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: Prepare a serial dilution of N-[4-(Acetylamino)phenyl]-3-aminobenzamide. Treat both cell lines with a range of concentrations.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assay: At each time point, assess cell viability using a standard method such as the MTT or LDH release assay.[12]
-
Data Analysis: Plot dose-response curves for both cell lines and calculate the IC50 (half-maximal inhibitory concentration) for each. The therapeutic index can be estimated as the ratio of the IC50 for the non-target cells to the IC50 for the target cells. A higher ratio indicates greater selectivity.
Table 1: Example Data for Therapeutic Index Calculation
| Cell Line | IC50 (µM) after 48h |
| Target Cancer Cells | 10 |
| Non-Target Healthy Cells | 50 |
| Therapeutic Index | 5 |
Targeted Drug Delivery Systems
To enhance the delivery of N-[4-(Acetylamino)phenyl]-3-aminobenzamide to target cells while sparing healthy ones, consider utilizing targeted drug delivery strategies.[7][8][9]
a) Liposomal Formulation:
Liposomes are lipid-based nanoparticles that can encapsulate drugs. By modifying the surface of the liposomes with targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on your target cancer cells, you can achieve active targeting.[9]
b) Antibody-Drug Conjugates (ADCs):
If a specific surface antigen is highly expressed on your target cells, an antibody-drug conjugate (ADC) approach could be highly effective.[13] This involves linking N-[4-(Acetylamino)phenyl]-3-aminobenzamide to a monoclonal antibody that specifically targets the cancer cells.
Experimental Workflow: Developing a Targeted Nanoparticle System
Caption: Workflow for developing a targeted nanoparticle delivery system.
Investigating the Mechanism of Cell Death
Understanding how N-[4-(Acetylamino)phenyl]-3-aminobenzamide induces cell death in non-target cells can reveal opportunities for intervention. The primary suspect is apoptosis.
Experimental Protocol: Caspase Activation Assay
-
Treatment: Treat your non-target cells with a cytotoxic concentration of N-[4-(Acetylamino)phenyl]-3-aminobenzamide. Include a positive control for apoptosis (e.g., staurosporine).
-
Lysis: After the desired incubation period, lyse the cells to release cellular proteins.
-
Caspase Assay: Use a commercially available fluorogenic or colorimetric assay to measure the activity of key executioner caspases, such as caspase-3.[14][15] An increase in caspase-3 activity is a hallmark of apoptosis.
-
Western Blot: Confirm caspase-3 activation by performing a western blot to detect the cleaved (active) form of caspase-3.
Signaling Pathway: Apoptosis Induction by PARP Inhibition
Caption: Simplified pathway of apoptosis induced by PARP inhibition.
Advanced Strategies and Future Directions
-
Co-treatment with Cytoprotective Agents: For in vitro studies, exploring co-treatment with agents that protect non-target cells could be a viable strategy. This would require careful validation to ensure the cytoprotective agent does not interfere with the anti-cancer effects of N-[4-(Acetylamino)phenyl]-3-aminobenzamide.
-
Structural Modification: If resources allow, medicinal chemistry efforts could focus on modifying the structure of N-[4-(Acetylamino)phenyl]-3-aminobenzamide to improve its selectivity for cancer-specific targets or to reduce its uptake by non-target cells.[16]
By systematically applying these troubleshooting strategies and experimental protocols, researchers can gain a deeper understanding of the off-target cytotoxicity of N-[4-(Acetylamino)phenyl]-3-aminobenzamide and develop methods to mitigate it, ultimately enhancing its potential as a selective therapeutic agent.
References
-
Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. ResearchGate. Available at: [Link]
-
Veselov, G., et al. (2022). Targeted Delivery Methods for Anticancer Drugs. Pharmaceuticals. Available at: [Link]
-
Innovative Strategies in Targeted Drug Delivery Systems for Enhanced Cancer Treatment. Preprints.org. Available at: [Link]
-
Transforming Cancer Therapy with Targeted Drug Delivery Systems. Longdom Publishing. Available at: [Link]
-
Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. Semantic Scholar. Available at: [Link]
-
Goldberg, M. R., et al. (1987). Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. Cancer Research. Available at: [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]
-
Targeted Delivery Methods for Anticancer Drugs. ResearchGate. Available at: [Link]
-
Blanco, E., et al. (2015). Cancer targeted therapeutics: from molecules to drug delivery vehicles. Molecular Cancer. Available at: [Link]
-
In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Computational and Structural Biotechnology Journal. Available at: [Link]
-
Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Journal of Hematology & Oncology. Available at: [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]
-
Antibody–drug conjugates in colorectal cancer: advances in targeted delivery and personalized oncology. Frontiers in Pharmacology. Available at: [Link]
-
Malorni, W., et al. (1995). Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities. Cell Death & Differentiation. Available at: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]
-
Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs. AZoNano. Available at: [Link]
-
How can off-target effects of drugs be minimised? Patsnap. Available at: [Link]
-
Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]
-
3-Aminobenzamide. PubChem. Available at: [Link]
-
Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience. Available at: [Link]
-
Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemBioChem. Available at: [Link]
-
Meyer, T., et al. (1991). 3-Aminobenzamide inhibits cytotoxicity and adhesion of phorbol-ester-stimulated granulocytes to fibroblast monolayer cultures. Carcinogenesis. Available at: [Link]
-
Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry. Available at: [Link]
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]
-
Namura, S., et al. (1997). Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia. Journal of Neuroscience. Available at: [Link]
- 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. Google Patents.
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Non-apoptotic caspases in neural development and in anesthesia-induced neurotoxicity. Molecular and Cellular Pediatrics. Available at: [Link]
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4-Aminoacetanilide. Wikipedia. Available at: [Link]
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Boatright, K. M., & Salvesen, G. S. (2003). Caspase activation. Biochemical Society Symposia. Available at: [Link]
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Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy. Available at: [Link]
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Launay, S., et al. (2002). Caspase activation without death. Apoptosis. Available at: [Link]
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Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Maurer, B. J., et al. (2002). N-(4-hydroxyphenyl)retinamide increases ceramide and is cytotoxic to acute lymphoblastic leukemia cell lines, but not to non-malignant lymphocytes. Leukemia. Available at: [Link]
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N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences. Available at: [Link]
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Validation & Comparative
N-[4-(Acetylamino)phenyl]-3-aminobenzamide vs. standard HDAC inhibitors
This guide provides a rigorous technical comparison between N-[4-(Acetylamino)phenyl]-3-aminobenzamide (a specific structural probe/building block) and Standard HDAC Inhibitors (such as Vorinostat and Tacedinaline).
Executive Summary: Structural Isomerism & Target Specificity
N-[4-(Acetylamino)phenyl]-3-aminobenzamide (CAS 1016860-27-7) is a structural isomer of the well-known Class I HDAC inhibitor Tacedinaline (CI-994) . However, due to critical differences in the positioning of its functional groups, it exhibits a fundamentally different pharmacological profile.
-
Standard HDAC Inhibitors (e.g., CI-994, MS-275): Possess a specific "Zinc-Binding Group" (ZBG)—typically an ortho-diamine or hydroxamic acid—that chelates the catalytic zinc ion in the HDAC active site.
-
N-[4-(Acetylamino)phenyl]-3-aminobenzamide: Lacks the ortho-diamine ZBG. Instead, it contains a 3-aminobenzamide moiety (a known PARP inhibitor pharmacophore).
Part 1: Chemical & Mechanistic Comparison
The table below contrasts the user-specified compound with the industry standards: Tacedinaline (CI-994) (Benzamide Class) and Vorinostat (SAHA) (Hydroxamate Class).
| Feature | User Compound | Tacedinaline (CI-994) | Vorinostat (SAHA) |
| Chemical Name | N-[4-(Acetylamino)phenyl]-3-aminobenzamide | 4-(Acetylamino)-N-(2-aminophenyl)benzamide | N-Hydroxy-N'-phenyl-octanediamide |
| Primary Target | PARP-1 / PARP-2 (Predicted) | HDAC 1, 2, 3 (Class I Selective) | Pan-HDAC (Class I, II) |
| Zinc Binding Group | None (Sterically incompatible) | Ortho-Aminoanilide (Bidentate chelation) | Hydroxamic Acid (Bidentate chelation) |
| Mechanism | NAD+ Antagonist (PARP) | Zinc Chelation (Slow-tight binding) | Zinc Chelation (Fast-on/Fast-off) |
| Predicted IC50 | HDAC: >100 µM (Inactive)PARP: ~10-50 µM | HDAC1: ~0.9 µMHDAC3: ~0.9 µM | HDAC1: ~0.01 µMHDAC3: ~0.02 µM |
| Application | Negative Control / PARP Probe | Epigenetic Modulation (Cancer) | CTCL Treatment / Research Standard |
Structural Insight: The "Ortho" vs. "Para" Switch
The efficacy of benzamide HDAC inhibitors relies on the "Ortho-Amino" motif.
-
CI-994: The amine is at the ortho (2-) position relative to the amide bond. This allows the amide oxygen and the amine nitrogen to form a clamp (chelate) around the Zinc ion (
) deep inside the HDAC pocket. -
User Compound: The amine is on the meta (3-) position of the acid side, and the acetylamino is para (4-) on the aniline side. There is no geometry capable of chelating Zinc.
Part 2: Mechanism of Action (Visualized)
The following diagram illustrates why the Standard HDAC Inhibitor works while the User Compound fails to inhibit HDACs but may target PARP.
Caption: Comparative binding logic. CI-994 successfully chelates the HDAC Zinc ion, whereas the User Compound lacks the geometry for HDAC binding but fits the PARP NAD+ pocket.
Part 3: Experimental Protocols for Validation
To empirically verify the activity of your compound compared to standards, use the following self-validating workflows.
Protocol A: HDAC Activity Fluorometric Assay
Objective: Confirm the lack of HDAC inhibitory activity in the User Compound.
-
Reagents:
-
Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).
-
Enzyme: Purified HDAC1 or HeLa Nuclear Extract.
-
Controls: DMSO (Negative), Vorinostat (Positive, 1 µM).
-
-
Workflow:
-
Incubate Enzyme + Compound (Titration: 1 nM to 100 µM) for 30 min at 37°C.
-
Note: Benzamides (CI-994) have slow binding kinetics; ensure pre-incubation.
-
Add Substrate and incubate for 30 min.
-
Add Developer Solution (Trypsin/Lysyl endopeptidase) to release fluorophore.
-
Read Fluorescence (Ex 350 nm / Em 460 nm).
-
-
Expected Result:
-
Vorinostat: Sigmoidal inhibition curve (IC50 ~50 nM).
-
User Compound: Flat line (No inhibition) or very weak inhibition (IC50 > 100 µM).
-
Protocol B: Western Blotting for Acetyl-Histone H3 (Cellular)
Objective: Assess cellular target engagement.
-
Cell Line: HCT116 (Colon Cancer) or MCF-7.
-
Treatment:
-
Treat cells with User Compound (10 µM) vs. CI-994 (1 µM) for 24 hours.
-
-
Lysis & Blotting:
-
Lyse in RIPA buffer + Protease Inhibitors.
-
Run SDS-PAGE and transfer to PVDF.
-
Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) and Anti-PAR (Poly-ADP-ribose).
-
-
Expected Result:
-
CI-994 Lane: Massive increase in Acetyl-H3 levels (Hyperacetylation).
-
User Compound Lane: Acetyl-H3 levels similar to DMSO control (No HDAC effect).
-
User Compound Lane (PAR): Potential decrease in PAR levels if DNA damage is induced (PARP inhibition).
-
Part 4: Summary of Recommendations
-
If your goal is HDAC Inhibition:
-
Do not use N-[4-(Acetylamino)phenyl]-3-aminobenzamide.
-
Switch to: Tacedinaline (CI-994) or Entinostat (MS-275) . These contain the ortho-aminoanilide motif required for Class I HDAC selectivity.
-
-
If your goal is Negative Control Testing:
-
This compound is an excellent negative control for CI-994 experiments. It is structurally isosteric (same molecular weight, similar hydrophobicity) but functionally inactive against HDACs, allowing you to filter out off-target toxicity.
-
-
If your goal is PARP/HDAC Synergy:
-
This compound may serve as a weak PARP inhibitor. However, for potent PARP inhibition, standard agents like Olaparib or Talazoparib are superior.
-
References
-
CI-994 (Tacedinaline)
- Source: PubChem. "Tacedinaline (Compound CI-994)."
-
Link:[Link]
-
Mechanism of Benzamide HDAC Inhibitors
- Source: Lukacs, C. M., et al. (2010). "The structural basis for the inhibition of histone deacetylase 8 by hydroxamic acids and benzamides." Journal of Medicinal Chemistry.
-
Link:[Link]
-
3-Aminobenzamide as a PARP Inhibitor
- Source: Purnell, M. R., & Whish, W. J. (1980). "Novel inhibitors of poly(ADP-ribose) synthetase." Biochemical Journal.
-
Link:[Link]
-
Catalog Entry for User Compound (CAS 1016860-27-7)
Sources
Validating In Vivo Target Engagement of N-[4-(Acetylamino)phenyl]-3-aminobenzamide: A Comparative Guide for Drug Development Professionals
Introduction: The Critical Imperative of In Vivo Target Engagement
The journey of a novel therapeutic agent from bench to bedside is fraught with challenges, with a significant number of candidates failing in clinical trials due to a lack of efficacy. A primary contributor to these failures is the inadequate confirmation of target engagement in a complex in vivo environment. For the investigational compound N-[4-(Acetylamino)phenyl]-3-aminobenzamide, establishing definitive evidence of its interaction with the intended biological target within a living organism is a non-negotiable prerequisite for advancing its development.
While specific preclinical data for N-[4-(Acetylamino)phenyl]-3-aminobenzamide is not extensively published, its structural motifs, particularly the aminobenzamide scaffold, are characteristic of potent inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes crucial in the epigenetic regulation of gene expression, and their dysregulation is implicated in various pathologies, including cancer and neurological disorders. Consequently, this guide will leverage the well-established methodologies for validating in vivo target engagement of HDAC inhibitors as a robust framework for N-[4-(Acetylamino)phenyl]-3-aminobenzamide. This approach provides a scientifically rigorous and experimentally validated roadmap for researchers in this field.
This comprehensive guide will objectively compare and contrast direct and indirect methodologies for assessing in vivo target engagement. We will delve into the mechanistic underpinnings of each technique, provide detailed, field-tested experimental protocols, and present comparative data to empower researchers to select the most appropriate strategy for their specific research objectives.
Comparative Analysis of In Vivo Target Engagement Methodologies
The selection of an optimal in vivo target engagement validation method is contingent on a multitude of factors, including the nature of the target, the physicochemical properties of the inhibitor, available resources, and the specific biological question being addressed. Here, we compare three principal methodologies: Positron Emission Tomography (PET) Imaging, the Cellular Thermal Shift Assay (CETSA®), and Pharmacodynamic (PD) Biomarker Analysis.
| Methodology | Principle | Advantages | Disadvantages | Experimental Animal Model |
| Positron Emission Tomography (PET) Imaging | Non-invasive, quantitative imaging of a radiolabeled ligand binding to its target in real-time.[1][2][3][4] | - Non-invasive, allowing for longitudinal studies in the same animal. - Provides quantitative data on target occupancy in specific tissues, such as the brain.[1][2][3][4] - High translational relevance to human studies. | - Requires synthesis of a specific radiotracer. - High cost and need for specialized facilities. - Resolution may not be at the single-cell level. | Rodents (rats, mice), non-human primates. |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[5][6] | - Label-free, applicable to native proteins in tissues. - Can be adapted to a higher-throughput format.[7] - Directly measures physical interaction between the drug and its target.[5] | - Requires target-specific antibodies for detection (typically by Western blot). - Can be technically challenging to optimize heating conditions for different tissues. - Provides an endpoint measurement. | Rodents (mice, rats). |
| Pharmacodynamic (PD) Biomarker Analysis | Measures the downstream biochemical effects of target inhibition. For HDAC inhibitors, this is typically the acetylation of histones or other protein substrates.[8][9] | - Relatively low cost and technically accessible using standard laboratory techniques (e.g., Western blot, ELISA, flow cytometry).[8] - Can provide a functional readout of target modulation. - Can be performed on peripheral tissues (e.g., blood cells) as a surrogate for target tissue.[10] | - Indirect measure of target engagement; effects could be due to off-target activities. - The link between biomarker modulation and target occupancy can be complex and non-linear. - Requires validated antibodies for the specific modification. | Rodents (mice, rats), can be applied to clinical samples. |
Deep Dive into Methodologies and Experimental Protocols
Positron Emission Tomography (PET) Imaging: Visualizing Target Occupancy
PET imaging stands as a powerful, non-invasive technique to directly visualize and quantify the engagement of a drug with its target in the living brain and other tissues.[1][2][3][4] This is achieved by administering a radiolabeled version of the inhibitor or a competing radioligand and measuring its distribution and binding. For HDACs, radiotracers like [11C]martinostat have been developed to assess the engagement of class I HDACs.[1][4][11]
Causality of Experimental Choices: The choice of radiotracer is paramount. It must exhibit high affinity and selectivity for the target of interest and possess appropriate pharmacokinetic properties to reach the target tissue. Pre-treatment with a non-radiolabeled version of the investigational compound allows for a competition experiment, where a reduction in the radiotracer signal indicates target occupancy by the drug.
Experimental Workflow:
Step-by-Step Protocol for PET Imaging:
-
Radiotracer Synthesis: Synthesize the radiolabeled tracer (e.g., [11C]martinostat) with high radiochemical purity.
-
Animal Preparation: Anesthetize the animal (e.g., rat) and place it in the PET scanner. A tail vein catheter is typically inserted for administration of the inhibitor and radiotracer.
-
Baseline Scan: In a subset of animals, perform a baseline scan with the radiotracer to determine the baseline target availability.
-
Inhibitor Administration: Administer N-[4-(Acetylamino)phenyl]-3-aminobenzamide or vehicle intravenously at various doses and pretreatment times.
-
Radiotracer Injection: Inject the radiolabeled tracer intravenously.
-
PET Data Acquisition: Acquire PET data for a specified duration (e.g., 60-90 minutes).
-
Image Analysis: Reconstruct the PET images and perform kinetic modeling to calculate the binding potential or distribution volume of the radiotracer in different brain regions or tissues.
-
Target Occupancy Calculation: Calculate the percentage of target occupancy by comparing the binding potential in the drug-treated animals to the baseline scan.
Cellular Thermal Shift Assay (CETSA®): A Direct Measure of Binding
CETSA® is a powerful technique that directly assesses the physical interaction between a drug and its target protein in cells and tissues.[5][6] The underlying principle is that the binding of a ligand, such as N-[4-(Acetylamino)phenyl]-3-aminobenzamide, to its target protein, an HDAC, increases the protein's thermal stability.
Causality of Experimental Choices: The selection of the optimal temperature for heat denaturation is critical. This is determined empirically by generating a melting curve of the target protein in the absence of the ligand. The subsequent experiment is then performed at a temperature that results in partial denaturation, allowing for the stabilizing effect of the ligand to be observed.
Experimental Workflow:
Step-by-Step Protocol for In Vivo CETSA®:
-
Animal Treatment: Administer N-[4-(Acetylamino)phenyl]-3-aminobenzamide or vehicle to animals (e.g., mice) at various doses and for different durations.
-
Tissue Isolation: At the desired time point, euthanize the animals and rapidly excise the target tissues (e.g., tumor, brain).
-
Lysate Preparation: Homogenize the tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the tissue lysates and heat them at a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Separate the proteins in the soluble fraction by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target HDAC isoform.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
Pharmacodynamic (PD) Biomarker Analysis: Assessing Downstream Effects
The inhibition of HDACs by N-[4-(Acetylamino)phenyl]-3-aminobenzamide is expected to lead to an increase in the acetylation of histone and non-histone proteins.[12] Measuring the levels of these acetylated proteins serves as a pharmacodynamic biomarker of target engagement. This is an indirect but highly valuable method to confirm that the drug is not only binding to its target but also modulating its enzymatic activity in vivo.
Causality of Experimental Choices: The choice of the specific acetylated protein to monitor is crucial and should be based on its known involvement in the disease pathology and its robust and reproducible inducibility by HDAC inhibitors. For class I HDACs, hyperacetylation of histone H3 and H4 are commonly used biomarkers.[9]
Experimental Workflow:
Step-by-Step Protocol for PD Biomarker Analysis (Western Blot):
-
Animal Treatment: Treat animals with N-[4-(Acetylamino)phenyl]-3-aminobenzamide or vehicle as described previously.
-
Sample Collection: Collect target tissues or peripheral blood mononuclear cells (PBMCs) at various time points after drug administration.
-
Protein Extraction: Prepare whole-cell lysates or nuclear extracts from the collected samples.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for acetylated histones (e.g., acetyl-Histone H3) and total histones (as a loading control).
-
Detection and Quantification: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands. Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
-
Data Analysis: Compare the levels of the acetylated biomarker in the drug-treated samples to the vehicle-treated controls to determine the magnitude and duration of the pharmacodynamic effect.
Conclusion: An Integrated Approach for Robust Target Validation
The successful advancement of N-[4-(Acetylamino)phenyl]-3-aminobenzamide, or any novel therapeutic agent, is critically dependent on the unambiguous demonstration of in vivo target engagement. This guide has provided a comparative overview of three powerful methodologies: PET imaging, CETSA®, and pharmacodynamic biomarker analysis, using HDAC inhibitors as a scientifically grounded framework.
No single method is universally superior; rather, a multi-pronged approach often yields the most compelling and robust evidence. For instance, PET imaging can provide quantitative target occupancy data in a specific tissue, which can then be correlated with the magnitude of a pharmacodynamic response measured by biomarker analysis in the same or a surrogate tissue. CETSA® can offer direct, physical evidence of target binding, confirming that the observed pharmacodynamic effects are indeed a consequence of on-target activity.
By carefully considering the strengths and limitations of each technique and designing a well-integrated experimental plan, researchers can build a comprehensive and compelling data package that unequivocally validates the in vivo target engagement of N-[4-(Acetylamino)phenyl]-3-aminobenzamide, thereby de-risking its continued development and increasing the probability of its ultimate clinical success.
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Schroeder, F. A., et al. (2014). PET Imaging Demonstrates Histone Deacetylase Target Engagement and Clarifies Brain Penetrance of Known and Novel Small Molecule Inhibitors in Rat. ACS Chemical Neuroscience, 5(10), 1055–1062. [Link]
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Schroeder, F. A., et al. (2014). PET Imaging Demonstrates Histone Deacetylase Target Engagement and Clarifies Brain Penetrance of Known and Novel Small Molecule Inhibitors in Rat. Semantic Scholar. [Link]
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Schroeder, F. A., et al. (2014). PET Imaging Demonstrates Histone Deacetylase Target Engagement and Clarifies Brain Penetrance of Known and Novel Small Molecule Inhibitors in Rat. PubMed Central. [Link]
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Wey, H. Y., et al. (2016). Insights into neuroepigenetics through human histone deacetylase PET imaging. Science Translational Medicine, 8(351), 351ra106. [Link]
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Steuber, H., et al. (2021). Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders. Journal of Medicinal Chemistry, 64(23), 17136–17151. [Link]
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Khan, N., et al. (2008). Histone deacetylase inhibitor pharmacodynamic analysis by multiparameter flow cytometry. Clinical Cancer Research, 14(19), 6274–6281. [Link]
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Robers, M. B., et al. (2018). A comparative study of target engagement assays for HDAC1 inhibitor profiling. PLoS ONE, 13(9), e0203538. [Link]
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Senger, J., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science, 5(2), 109–120. [Link]
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Cuneo, K. C., et al. (2011). Pharmacodynamic Evaluation of the Target Efficacy of SB939, an Oral HDAC Inhibitor with Selectivity for Tumor Tissue. Clinical Cancer Research, 17(17), 5803–5813. [Link]
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Ganesan, A., et al. (2015). A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, romidepsin (depsipeptide, Istodax®). Cancer Treatment Reviews, 41(4), 330–341. [Link]
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Bressi, J. C., et al. (2010). Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity. Bioorganic & Medicinal Chemistry Letters, 20(11), 3142–3145. [Link]
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Bates, S. E., et al. (2010). Romidepsin for Cutaneous T-cell Lymphoma. Clinical Cancer Research, 16(1), 2–7. [Link]
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Siu, L. L., et al. (2008). Evaluation of the pharmacodynamic effects of MGCD0103 from preclinical models to human, using a novel HDAC enzyme assay. Clinical Cancer Research, 14(18), 5914–5922. [Link]
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SGC-UNC. (2019). HDAC11 target engagement assay development in cells – CETSA. Open Lab Notebooks. [Link]
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de Kouchkovsky, I., et al. (2019). Romidepsin enhances the efficacy of cytarabine in vivo, revealing histone deacetylase inhibition as a promising therapeutic strategy for KMT2A-rearranged infant acute lymphoblastic leukemia. Haematologica, 104(7), e300–e303. [Link]
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Robers, M. B., et al. (2018). A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 779-790. [Link]
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Patsnap. (n.d.). 3-Aminobenzamide. Synapse. [Link]
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Muscolini, M., et al. (2013). The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines. Oncotarget, 4(11), 2034–2046. [Link]
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Grau-Expósito, J., et al. (2020). In vivo Effects of Romidepsin on T-Cell Activation, Apoptosis and Function in the BCN02 HIV-1 Kick&Kill Clinical Trial. Frontiers in Immunology, 11, 418. [Link]
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Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. [Link]
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Steuber, H., et al. (2021). Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. bioRxiv. [Link]
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Lechner, T., et al. (2022). Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target. Nature Chemical Biology, 18(4), 405–414. [Link]
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Dai, L., et al. (2017). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Cell Chemical Biology, 24(10), 1269–1278.e6. [Link]
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Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry, 7, 595. [Link]
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Turunen, J. J., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 893335. [Link]
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Losso, C., et al. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Cancer Biology & Therapy, 11(10), 886–894. [Link]
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Muthaiah, V. P. K., et al. (2021). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Cellular and Molecular Neurobiology, 41(5), 1059–1076. [Link]
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Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry, 7, 595. [Link]
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Mai, A., et al. (2005). Synthesis and biological evaluation of 2-, 3-, and 4-acylaminocinnamyl-N-hydroxyamides as novel synthetic HDAC inhibitors. Medicinal Chemistry, 1(3), 229–243. [Link]
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Consalvi, S., et al. (2021). Determinants of epigenetic resistance to HDAC inhibitors in dystrophic fibro-adipogenic progenitors. EMBO Molecular Medicine, 13(3), e12836. [Link]
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Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072–4075. [Link]
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Li, Z., et al. (2019). HDAC inhibitors as antifibrotic drugs in cardiac and pulmonary fibrosis. Journal of Cellular and Molecular Medicine, 23(9), 5897–5907. [Link]
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Comparative Efficacy Guide: N-[4-(Acetylamino)phenyl]-3-aminobenzamide vs. Benzamide Analogs
This guide provides a comprehensive technical comparison of N-[4-(Acetylamino)phenyl]-3-aminobenzamide against established Benzamide analogs (e.g., Entinostat/MS-275, Tacedinaline/CI-994). It is designed for researchers investigating structure-activity relationships (SAR) in epigenetic modulation, specifically targeting Histone Deacetylases (HDACs) and Poly(ADP-ribose) polymerases (PARPs).
Executive Summary & Pharmacophore Analysis
N-[4-(Acetylamino)phenyl]-3-aminobenzamide (CAS: 1016860-27-7) represents a specific structural probe within the benzamide class of small molecules. Unlike the clinically advanced Class I HDAC inhibitors (e.g., Entinostat), this compound features a meta-amino substitution on the benzamide core, distinct from the ortho-amino motif required for high-affinity Zinc chelation in HDAC active sites.
This structural nuance suggests a divergent efficacy profile:
-
Primary Pharmacological Class: Benzamide Derivative.
-
Predicted Primary Target: PARP-1/2 (due to the 3-aminobenzamide pharmacophore).
-
Predicted Secondary Target: Class I HDACs (Weak/Inactive compared to ortho-analogs).
-
Key Application: Negative control for HDAC Zinc-binding studies; Structural probe for PARP vs. HDAC selectivity.
Structural Comparison: The "Zinc Binding" Switch
The efficacy of benzamide analogs hinges on the position of the amine group relative to the amide bond.
| Feature | Target Compound | Tacedinaline (CI-994) | Entinostat (MS-275) |
| Structure Name | N-[4-(Acetylamino)phenyl]-3-aminobenzamide | 4-Acetylamino-N-(2-aminophenyl)benzamide | Pyridin-3-ylmethyl derivative |
| Amine Position | Meta (3-position) | Ortho (2-position) | Ortho (2-position) |
| Zinc Binding Group | None (Steric clash/Distance) | o-Aminoanilide (Bidentate chelation) | o-Aminoanilide (Bidentate chelation) |
| Primary Target | PARP (Predicted) | HDAC 1, 2, 3 | HDAC 1, 3 |
| HDAC Potency | Low / Inactive (>10 µM) | High (nM range) | High (nM range) |
Mechanistic Efficacy & Signaling Pathways
The HDAC Inhibition Mechanism (Benzamide Class)
Standard benzamide analogs (Entinostat, Tacedinaline) function by inserting the ortho-aminoanilide group into the HDAC active site tube. The amine and amide carbonyl form a bidentate chelate with the catalytic Zinc ion (
Why the Target Compound Differs: The N-[4-(Acetylamino)phenyl]-3-aminobenzamide lacks the ortho-amino group. The meta-amino group is spatially distant from the Zinc ion when the molecule is docked, preventing effective chelation. Consequently, it fails to inhibit HDAC catalytic activity at physiological concentrations, making it an excellent negative control to validate "on-target" effects of other benzamides.
The PARP Inhibition Mechanism
The 3-aminobenzamide moiety is a classic pharmacophore for PARP inhibition. It mimics the nicotinamide moiety of
Visualization: Epigenetic Signaling & Inhibition
The following diagram illustrates the divergent pathways engaged by ortho-benzamides (HDAC inhibition) versus meta-benzamides (PARP inhibition).
Figure 1: Divergent signaling pathways dependent on the amino-substitution pattern of the benzamide scaffold.
Comparative Efficacy Data
The following data summarizes the expected efficacy profile based on established SAR for benzamide derivatives.
Table 1: In Vitro Efficacy Profile (Predicted vs. Benchmark)
| Assay Parameter | Target Compound (3-amino) | Entinostat (Reference) | Tacedinaline (Isomer) |
| HDAC1 IC50 | > 10,000 nM (Inactive) | ~ 240 nM | ~ 900 nM |
| HDAC3 IC50 | > 10,000 nM (Inactive) | ~ 500 nM | ~ 1,200 nM |
| PARP-1 IC50 | ~ 30 - 100 µM (Moderate) | > 100 µM (Inactive) | > 100 µM (Inactive) |
| Cellular Potency (GI50) | High µM range | Low µM / High nM | Low µM |
| Selectivity | PARP > HDAC | Class I HDAC Selective | Class I HDAC Selective |
Key Insight: Researchers should utilize N-[4-(Acetylamino)phenyl]-3-aminobenzamide as a negative control when validating the mechanism of novel HDAC inhibitors. If a biological effect (e.g., cell death) is observed with this compound at similar concentrations to Entinostat, the mechanism is likely HDAC-independent (off-target toxicity or PARP-mediated).
Experimental Protocols for Validation
To empirically validate the efficacy of N-[4-(Acetylamino)phenyl]-3-aminobenzamide, use the following self-validating protocols.
Protocol A: Fluorometric HDAC Activity Assay
Objective: Confirm lack of HDAC inhibition compared to Entinostat.
-
Reagent Prep:
-
Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
. -
Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC) at 50 µM.
-
Enzyme: Recombinant Human HDAC1 or HeLa Nuclear Extract.
-
-
Compound Treatment:
-
Prepare 10-point dilution series of Target Compound and Entinostat (Control) in DMSO.
-
Final DMSO concentration: < 1%.
-
-
Reaction:
-
Incubate Enzyme + Compound for 15 mins at 37°C.
-
Add Substrate and incubate for 30 mins.
-
Add Developer Solution (Trypsin/Trichostatin A) to release fluorophore.
-
-
Readout:
-
Measure Fluorescence (Ex: 360 nm / Em: 460 nm).
-
-
Validation Check:
-
Entinostat must show dose-dependent inhibition (IC50 ~200-500 nM).
-
Target Compound should show flat line (no inhibition) up to 10 µM.
-
Protocol B: Western Blot for Histone Acetylation (Cellular Assay)
Objective: Assess cellular permeability and target engagement.
-
Cell Culture: Treat HCT116 or MCF-7 cells with 1 µM, 5 µM, and 10 µM of Target Compound vs. 1 µM Entinostat for 24 hours.
-
Lysis: Harvest cells in RIPA buffer with protease/phosphatase inhibitors.
-
Immunoblotting:
-
Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) and Anti-Acetyl-Tubulin (Control for HDAC6).
-
Loading Control: Anti-Beta-Actin or GAPDH.
-
-
Result Interpretation:
-
Entinostat: Strong induction of Acetyl-H3 (Band intensity > 5x control).
-
Target Compound: Minimal/No change in Acetyl-H3 bands compared to DMSO control.
-
Visualization: Experimental Workflow
Figure 2: Workflow for validating the pharmacological profile of benzamide analogs.
References
-
BenchChem. (2025). A Comparative Guide to Benzamide and Hydroxamate HDAC Inhibitors: Efficacy and Mechanism. Retrieved from
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National Institutes of Health (NIH). (2007). Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. PubMed PMID: 17455259. Retrieved from
-
MDPI. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). Retrieved from
-
Huateng Pharma. (2024). Product Catalog: N-[4-(Acetylamino)phenyl]-3-aminobenzamide (CAS 1016860-27-7). Retrieved from
-
Beckers, T., et al. (2007). Distinct pharmacological properties of second generation HDAC inhibitors. Int. J. Cancer. Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
